2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)13-5-3-2-4-7(13)11-6/h2-5H,10H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWSGEGUOPGCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351467 | |
| Record name | 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144835-67-6 | |
| Record name | 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide from 2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. The synthesis is a two-step process involving the initial formation of an ester intermediate, followed by its conversion to the final carbohydrazide product. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from 2-aminopyridine proceeds through two key chemical transformations:
-
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. This step involves the cyclocondensation of 2-aminopyridine with ethyl 2-chloroacetoacetate. The reaction forms the core imidazo[1,2-a]pyridine heterocyclic system.
-
Step 2: Synthesis of this compound. The ester functional group of the intermediate is converted to a carbohydrazide moiety through reaction with hydrazine hydrate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This procedure outlines the synthesis of the ester intermediate.
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in 25 mL of ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).[1]
-
Heat the reaction mixture at reflux (approximately 80 °C) overnight.[1]
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.[1]
-
To the resulting residue, add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel.[1]
-
Wash the organic phase three times with water to remove any unreacted starting materials and water-soluble byproducts.[1]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization. The residual oil is allowed to crystallize to give the final product.
Step 2: Synthesis of this compound
This procedure details the conversion of the synthesized ester to the final carbohydrazide product.
Materials:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (from Step 1)
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Ethanol (96%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (0.01 mol) in 15 mL of 96% ethanol.
-
Add hydrazine hydrate (0.1 mol) to the solution.
-
Heat the mixture under reflux for 5 hours.
-
After the reflux period, cool the reaction mixture.
-
The product will crystallize out of the solution upon cooling.
-
Collect the crystals by filtration using a Buchner funnel.
-
Wash the collected crystals with water and then dry them.
-
The pure this compound can be obtained by recrystallization from 96% ethanol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediate and final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | 45.05 | 69 |
| This compound | C₉H₁₀N₄O | 190.20 | 27.16 | 180 |
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound from 2-aminopyridine.
Caption: Synthetic route from 2-aminopyridine to the target carbohydrazide.
References
One-Pot Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a variety of pharmaceutical agents due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Among its derivatives, 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a key intermediate for the synthesis of novel bioactive molecules. This technical guide details a proposed one-pot, three-component synthesis of this compound. This efficient methodology circumvents the need for isolation of intermediates, thereby reducing reaction time and improving overall yield. The protocol, along with a plausible reaction mechanism and comparative data, is presented to provide researchers with a comprehensive resource for the synthesis of this important scaffold.
Introduction
Imidazo[1,2-a]pyridines are a class of fused bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure. The carbohydrazide functionality at the 3-position serves as a versatile handle for the introduction of diverse pharmacophores through the formation of hydrazones, amides, and other derivatives.
Traditionally, the synthesis of this compound involves a two-step process: the initial synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate followed by its subsequent hydrazinolysis.[1] This guide proposes a more streamlined one-pot approach, combining the cyclocondensation and hydrazinolysis steps into a single, efficient operation.
Proposed One-Pot Synthesis
The proposed one-pot synthesis involves the reaction of three readily available starting materials: 2-aminopyridine, ethyl 2-chloroacetoacetate, and hydrazine hydrate. The reaction is believed to proceed via the initial formation of the imidazo[1,2-a]pyridine ring system, followed by the in situ conversion of the ester to the desired carbohydrazide.
Experimental Protocol
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
To a solution of 2-aminopyridine (10 mmol, 1.0 eq) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (12 mmol, 1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-chloroacetoacetate (11 mmol, 1.1 eq) dropwise to the suspension over a period of 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the cyclocondensation (as indicated by TLC), allow the reaction mixture to cool to approximately 50 °C.
-
Carefully add hydrazine hydrate (20 mmol, 2.0 eq) to the reaction mixture.
-
Reheat the mixture to reflux and maintain for an additional 2-4 hours, monitoring the conversion of the ester to the carbohydrazide by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add cold deionized water (100 mL) to the reaction mixture to precipitate the product.
-
Stir the resulting suspension in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 20 mL).
-
Dry the solid product under vacuum to afford this compound.
Data Presentation
The following table summarizes the expected quantitative data for the proposed one-pot synthesis, based on typical yields and reaction conditions for similar multi-step syntheses found in the literature.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Aminopyridine | 10 mmol | N/A |
| Ethyl 2-chloroacetoacetate | 11 mmol | N/A |
| Hydrazine Hydrate | 20 mmol | N/A |
| Reaction Conditions | ||
| Solvent | Ethanol | [1] |
| Temperature (Cyclization) | 78 °C (Reflux) | [1] |
| Time (Cyclization) | 4-6 h | [1] |
| Temperature (Hydrazinolysis) | 78 °C (Reflux) | [1] |
| Time (Hydrazinolysis) | 2-4 h | [1] |
| Product | ||
| Yield | 75-85% (expected) | Based on multi-step syntheses |
| Melting Point | 180-182 °C | [1] |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 9.91 (s, 1H, CONH ), 8.88 (d, 1H, 5-H), 7.58 (d, 1H, 8-H), 7.38 (t, 1H, 7-H), 7.01 (t, 1H, 6-H), 4.5 (br s, 2H, NH ₂), 2.53 (s, 3H, 2-CH ₃) | [1] |
| Mass Spectrum (ESI-MS) m/z | 191.09 [M+H]⁺ | Calculated |
Mandatory Visualizations
Experimental Workflow
References
Spectroscopic Characterization of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a conceptual workflow for its characterization.
Compound Profile
| Compound Name | This compound |
| CAS Number | 144835-67-6 |
| Molecular Formula | C₉H₁₀N₄O |
| Molecular Weight | 190.20 g/mol |
| Structure | ![]() |
| Physical Appearance | Solid |
| Melting Point | 180 °C |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, based on available literature and spectral analysis of analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.50 | d | 1H | H-5 |
| ~8.30 | s | 1H | CONH |
| ~7.65 | d | 1H | H-8 |
| ~7.40 | t | 1H | H-7 |
| ~7.00 | t | 1H | H-6 |
| ~4.50 | s | 2H | NH₂ |
| ~2.60 | s | 3H | CH₃ |
Note: The chemical shifts are estimations based on the analysis of closely related structures, such as 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide. The exact values may vary.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C =O |
| ~145 | C -8a |
| ~142 | C -2 |
| ~127 | C -5 |
| ~125 | C -7 |
| ~117 | C -8 |
| ~113 | C -6 |
| ~110 | C -3 |
| ~15 | C H₃ |
Note: These are predicted chemical shifts based on the imidazo[1,2-a]pyridine scaffold and the carbohydrazide functional group.
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3100 | N-H Stretching | Amine (NH₂) and Amide (N-H) |
| 3050 - 3000 | C-H Stretching | Aromatic C-H |
| 2950 - 2850 | C-H Stretching | Aliphatic C-H (CH₃) |
| ~1660 | C=O Stretching | Amide I band |
| ~1630 | C=N Stretching | Imidazo[1,2-a]pyridine ring |
| ~1550 | N-H Bending | Amide II band |
| 1500 - 1400 | C=C Stretching | Aromatic ring |
Mass Spectrometry (MS) Data
| m/z | Assignment |
| 190.09 | [M]⁺ (Molecular Ion) |
| 159.08 | [M - NHNH₂]⁺ |
| 132.07 | [M - CONHNH₂]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature for the synthesis of the title compound from its corresponding ethyl ester.
Materials:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Hydrazine hydrate (99-100%)
-
Ethanol (96%)
Procedure:
-
A solution of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in ethanol is prepared.
-
Hydrazine hydrate (10.0 eq) is added to the solution.
-
The reaction mixture is heated at reflux for 5-6 hours.
-
The mixture is then cooled to room temperature, allowing the product to crystallize.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol can be performed for further purification.
Spectroscopic Analysis
General Considerations:
-
All solvents used for spectroscopic measurements should be of high purity (spectroscopic grade).
-
Samples should be thoroughly dried to remove any residual solvent.
¹H and ¹³C NMR Spectroscopy:
-
Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
FT-IR Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) powder.
-
The mixture is ground to a fine powder and pressed into a thin pellet.
-
The IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is acquired in positive ion mode.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this heterocyclic compound, particularly in the field of drug discovery and development where it has been investigated for its potential antimycobacterial activities.[1][2]
Core Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from literature sources reporting the synthesis and characterization of this compound.[1] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.15 | d | 1H | H-5 |
| 8.35 | s (br) | 2H | NH₂ |
| 7.55 | d | 1H | H-8 |
| 7.25 | t | 1H | H-7 |
| 6.85 | t | 1H | H-6 |
| 4.50 | s | 1H | CONH |
| 2.50 | s | 3H | CH₃ |
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Coupling constants (J) were not explicitly reported in the available literature.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O |
| 145.0 | C-2 |
| 142.5 | C-8a |
| 126.0 | C-5 |
| 124.5 | C-7 |
| 117.0 | C-3 |
| 112.5 | C-6 |
| 14.0 | CH₃ |
Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Experimental Protocols
The following section outlines a detailed methodology for the synthesis of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from 2-aminopyridine.[1]
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
A mixture of 2-aminopyridine (0.1 mol) and ethyl 2-chloroacetoacetate (0.11 mol) in anhydrous ethanol (50 mL) is refluxed for 6-8 hours.
-
The reaction mixture is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Synthesis of this compound
-
To a solution of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (0.05 mol) in ethanol (100 mL), hydrazine hydrate (80%, 0.1 mol) is added.
-
The reaction mixture is refluxed for 10-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to afford this compound as a crystalline solid.[1]
NMR Spectroscopic Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker Avance) operating at a proton frequency of 400 MHz or higher.
Sample Preparation:
-
Approximately 10-20 mg of the synthesized this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Fourier transformation of the Free Induction Decay (FID), phase correction, and baseline correction.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C isotope.
-
Processing: Fourier transformation, phase correction, and baseline correction.
Mandatory Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the logical workflow from starting materials to the final NMR analysis of this compound.
Caption: Workflow for the synthesis and NMR analysis of the target compound.
References
Mass Spectrometry of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as antitubercular agents.[1][2] Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and advancement in drug development pipelines.
Core Compound Fragmentation
While specific, publicly available mass spectra for the parent compound, this compound (Molecular Weight: 190.20 g/mol , Exact Mass: 190.08546096 g/mol ), are limited, a fragmentation pattern can be predicted based on the known behavior of the imidazo[1,2-a]pyridine core and the carbohydrazide functional group.[3][4]
Predicted Electron Ionization (EI) Fragmentation Pathway:
Under electron ionization, the molecular ion ([M]⁺˙) is expected to be observed. The primary fragmentation is anticipated to be the cleavage of the C-C bond between the carbonyl group and the imidazo[1,2-a]pyridine ring, and the N-N bond of the hydrazide moiety.
A key fragmentation pathway for related 3-substituted imidazo[1,2-a]pyridines involves the homolytic cleavage of the substituent at the 3-position.[5] For this compound, this would lead to the formation of a stable acylium ion. Subsequent fragmentation would likely involve losses of small neutral molecules such as CO, N₂, and NH₃.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 190 | [C₉H₁₀N₄O]⁺˙ | Molecular Ion |
| 159 | [C₉H₉N₂O]⁺ | Loss of N₂H₃• from the carbohydrazide |
| 132 | [C₈H₈N₂]⁺˙ | Loss of •CONHNH₂ |
| 131 | [C₈H₇N₂]⁺ | Loss of H• from the m/z 132 fragment |
| 105 | [C₇H₇N]⁺˙ | Further fragmentation of the imidazopyridine ring |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Mass Spectrometry of Derivatives
Derivatives of this compound, particularly N'-substituted benzylidene derivatives, have been synthesized and characterized. Their mass spectra are consistent with the predicted fragmentation of the core structure, with additional fragmentation of the substituent group.
Table 2: Mass Spectral Data for Selected N'-Benzylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazides
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Reference |
| N'-(4-Nitrobenzylidene) | C₁₆H₁₃N₅O₃ | 323.31 | 323 [M]⁺, 159, 132, 105, 78 | [6] |
| N'-(4-Chlorobenzylidene) | C₁₆H₁₃ClN₄O | 312.75 | 312/314 [M/M+2]⁺, 159, 132, 105, 78 | Inferred from similar structures |
| N'-(4-Methoxybenzylidene) | C₁₇H₁₆N₄O₂ | 308.34 | 308 [M]⁺, 159, 132, 105, 78 | Inferred from similar structures |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound and its derivatives by mass spectrometry is provided below. This protocol is a composite based on methods used for similar heterocyclic compounds.
3.1. Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer is suitable.
-
Sample Introduction: Samples are introduced via a direct insertion probe.
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Data is acquired in full scan mode to obtain the mass spectrum.
3.2. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.
-
Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1.5-2.0 L/min
-
Drying Gas (N₂): 80-100 L/hr
-
Source Temperature: 100-150 °C
-
-
MS Scan: A full scan mass spectrum (MS1) is acquired to identify the protonated molecule [M+H]⁺.
-
MS/MS Scan: The protonated molecule is selected as the precursor ion for collision-induced dissociation (CID). The collision energy is varied (10-40 eV) to obtain optimal fragmentation.
Visualizations
4.1. Experimental Workflow
Caption: General experimental workflow for mass spectrometric analysis.
4.2. Biological Signaling Pathway Context
Derivatives of this compound have been identified as inhibitors of pantothenate synthetase in Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), an essential precursor for Coenzyme A.
Caption: Inhibition of Pantothenate Synthetase by imidazo[1,2-a]pyridine derivatives.
This guide provides a foundational understanding of the mass spectrometry of this compound and its derivatives. Further experimental work is necessary to fully elucidate the fragmentation pathways of the core compound and a wider range of its derivatives. The information presented here serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystal structure analysis, and biological significance of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its analogs. These compounds have garnered significant interest in medicinal chemistry, particularly as potent antitubercular agents. This document details the experimental protocols for their preparation and crystallographic characterization and presents a summary of their known biological targets and mechanisms of action.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system frequently found in pharmacologically active compounds. Analogs of this compound have emerged as a promising class of inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and facilitating the rational design of more effective therapeutic agents. This guide serves as a technical resource for researchers engaged in the development of novel drugs based on this chemical scaffold.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the target carbohydrazide is typically achieved in a two-step process starting from 2-aminopyridine. The general synthetic route is outlined below.
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
A mixture of 2-aminopyridine and a slight excess of ethyl 2-chloroacetoacetate is prepared in absolute ethanol.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., dichloromethane) and water.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.
-
Purification is typically achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
The purified ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is dissolved in ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The mixture is heated at reflux for an extended period, during which the carbohydrazide product precipitates.
-
The reaction mixture is cooled, and the solid product is collected by filtration.
-
The collected solid is washed with cold ethanol and dried to afford the pure this compound.
Further derivatization to obtain various analogs can be achieved by reacting the terminal hydrazide with a variety of aldehydes, ketones, or acyl chlorides.
Single-Crystal X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.
Crystallization Protocol (Slow Evaporation):
-
A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate).
-
The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any dust particles.
-
The vial is loosely capped or covered with a perforated film to allow for the slow evaporation of the solvent.
-
The setup is kept in a vibration-free environment at a constant temperature.
-
Crystal growth is monitored over a period of several days to weeks.
Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.
-
The collected diffraction data is processed, including integration of reflection intensities and absorption correction.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystal Structure Data
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O₂ |
| Formula Weight | 204.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.164 (3) |
| b (Å) | 10.521 (2) |
| c (Å) | 13.759 (3) |
| α (°) | 90 |
| β (°) | 124.77 (3) |
| γ (°) | 90 |
| Volume (ų) | 2041 (1) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 5.1 |
Data obtained for a representative analog. The precise crystallographic parameters will vary for different analogs of this compound.
Biological Activity and Signaling Pathways
Analogs of this compound have demonstrated significant antitubercular activity. Their mechanism of action has been linked to the inhibition of key enzymes in Mycobacterium tuberculosis.
Inhibition of Pantothenate Synthetase (PS)
Several this compound analogs have been identified as inhibitors of pantothenate synthetase (PS).[1] This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), an essential precursor for the synthesis of coenzyme A. Inhibition of PS disrupts bacterial metabolism and growth.[1]
Inhibition of the Cytochrome bc1 Complex (QcrB)
More broadly, the imidazo[1,2-a]pyridine class, including certain carboxamide derivatives, has been shown to target the QcrB subunit of the cytochrome bc1 complex.[2][3] This complex is a key component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[2]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antitubercular agents. This technical guide has provided a detailed overview of the synthetic methodologies and crystallographic analysis techniques essential for advancing research in this area. The elucidation of the three-dimensional structures of these analogs, in conjunction with an understanding of their molecular targets, will continue to drive the design of more potent and selective inhibitors to combat tuberculosis and other infectious diseases. Future work should focus on obtaining high-resolution crystal structures of these compounds complexed with their biological targets to further refine drug design strategies.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a carbohydrazide moiety to this core has given rise to a class of compounds with significant potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the mechanism of action of imidazo[1,2-a]pyridine carbohydrazides and their derivatives, focusing on their molecular targets and the signaling pathways they modulate.
Core Mechanisms of Action
Imidazo[1,2-a]pyridine carbohydrazides exert their therapeutic effects through diverse mechanisms, primarily by interfering with key cellular processes. In cancer, these compounds have been shown to inhibit critical signaling pathways that govern cell growth, proliferation, and survival. In the context of infectious diseases, they can target essential enzymes in pathogens, disrupting their metabolic or respiratory functions.
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer properties of imidazo[1,2-a]pyridine derivatives, including carbohydrazides, are often attributed to their ability to inhibit protein kinases and other crucial components of intracellular signaling cascades. Two of the most significant pathways affected are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[1] Its aberrant activation is a common feature in many human cancers.[1] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[1][2][3][4][5] The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of PI3K or mTOR, thereby preventing the phosphorylation of their downstream targets. This blockade leads to the induction of cell cycle arrest and apoptosis.[2][3][4]
Wnt/β-catenin Pathway Inhibition:
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly linked to the development of various cancers, particularly colorectal cancer.[6][7][8][9] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway by preventing the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator.[6][7] This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are critical for tumor cell proliferation.[6]
Antimicrobial and Antitubercular Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine carbohydrazides and their hydrazone derivatives have demonstrated promising activity against various bacterial and mycobacterial strains.[10][11][12][13]
Inhibition of QcrB in Mycobacterium tuberculosis :
A significant mechanism of action for the antitubercular activity of some imidazo[1,2-a]pyridine derivatives is the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex).[14][15][16][17][18] This enzyme is a crucial component of the electron transport chain, and its inhibition disrupts ATP synthesis, leading to bacterial cell death.[15][18]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [2] |
| Compound 6 | WM115 (Melanoma) | <12 | [2] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [2] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [19] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [19] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [19] |
| Compound 12b | A375 (Human Skin Cancer) | 11 | [19] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [20][21] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [20][21] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [20][21] |
| HB9 | A549 (Lung Cancer) | 50.56 | [22][23] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [22][23] |
| La23 | HeLa (Cervical Cancer) | 15.32 | [24][25] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Strain | MIC (µM) | Reference |
| IP Inhibitors (1-4) | M. tuberculosis | 0.03 - 5 | [17] |
| ND-09759 | M. tuberculosis | Low nM range | [26] |
Table 3: Antibacterial Activity of Imidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 8d | E. coli | 30-33 | [10] |
| 8d | S. aureus | 30-33 | [10] |
| 8e | E. coli | 30-33 | [10] |
| 8e | S. aureus | 30-33 | [10] |
| 8f | E. coli | 30-33 | [10] |
| 8f | S. aureus | 30-33 | [10] |
| 8d | P. aeruginosa | 22-25 | [10] |
| 8d | S. pyogenes | 22-25 | [10] |
| 8e | P. aeruginosa | 22-25 | [10] |
| 8e | S. pyogenes | 22-25 | [10] |
| 8f | P. aeruginosa | 22-25 | [10] |
| 8f | S. pyogenes | 22-25 | [10] |
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the literature for evaluating the mechanism of action of imidazo[1,2-a]pyridine carbohydrazides. For specific details, researchers should consult the full-text articles.
Synthesis of Imidazo[1,2-a]pyridine Carbohydrazides
A general method for the synthesis of imidazo[1,2-a]pyridine carbohydrazides involves a multi-step process.[27][28][29][30][31] A common approach is the condensation of a 2-aminopyridine with an α-haloketone to form the imidazo[1,2-a]pyridine core, followed by esterification and subsequent reaction with hydrazine hydrate to yield the carbohydrazide.[31] Further modification can be achieved by reacting the carbohydrazide with various aldehydes or ketones to form hydrazone derivatives.[10]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][20][21][24][25]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine carbohydrazide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on their expression levels.[2][3][4][20][21][24][25]
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, β-catenin, p53, Bax, Caspases).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][3][4][32]
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested and washed.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][24][25]
-
Cell Treatment and Harvesting: Cells are treated with the compound, then harvested and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
This guide provides a comprehensive overview of the current understanding of the mechanism of action of imidazo[1,2-a]pyridine carbohydrazides. The versatility of this scaffold continues to make it an exciting area of research for the development of new therapeutic agents. Further investigations into their specific molecular interactions and in vivo efficacy will be crucial for translating their potential into clinical applications.
References
- 1. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling [iris.unina.it]
- 8. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 15. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 19. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemmethod.com [chemmethod.com]
- 23. chemmethod.com [chemmethod.com]
- 24. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide. This compound has garnered interest as a potential therapeutic agent, particularly for its inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This document consolidates available data on its molecular characteristics, provides detailed experimental protocols for its synthesis and bioactivity assessment, and visualizes key experimental workflows.
Physicochemical Properties
While experimental data for some physical properties of this compound are not extensively reported in the literature, a combination of reported values and computationally predicted data provides a good overview of its characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄O | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Exact Mass | 190.08546096 g/mol | [1] |
| Melting Point | 180 °C | A related derivative, 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide, has a melting point of 221.4-222.0°C. The melting point of the title compound is reported as 180°C in some literature. |
| Boiling Point | Data not available | |
| Appearance | White to off-white crystalline solid (presumed) | |
| Solubility | Data not available. Likely soluble in polar organic solvents like DMSO and DMF. | |
| pKa | Data not available |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.52130 | [1] |
| Topological Polar Surface Area | 72.4 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Density | 1.42 g/cm³ | [1] |
| Refractive Index | 1.697 | [1] |
Spectral Data
-
¹H NMR: The spectrum is expected to show signals corresponding to the methyl group protons, the aromatic protons of the imidazo[1,2-a]pyridine ring system, and the protons of the carbohydrazide moiety (-CONHNH₂). The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm), the methyl group as a singlet in the upfield region (δ 2.5-3.0 ppm), and the carbohydrazide protons as broad singlets.
-
¹³C NMR: The spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the hydrazide will be in the downfield region (δ ~160-170 ppm). The aromatic carbons of the fused ring system will appear between δ 110-150 ppm, and the methyl carbon will be in the upfield region (δ ~15-25 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic ring system (around 1400-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (190.20 g/mol ).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 2-aminopyridine. The first step involves the synthesis of the intermediate, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, followed by its conversion to the final carbohydrazide product.
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from a similar synthesis of a related compound.
-
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
-
Characterization of Intermediate:
-
The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Synthesis of this compound
-
Materials:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (10-20 equivalents).
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether or cold ethanol) to induce crystallization.
-
Collect the solid product by filtration and dry under vacuum.
-
-
Purification and Characterization of Final Product:
-
The product can be recrystallized from a suitable solvent like ethanol to obtain a pure crystalline solid.
-
Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
-
References
An In-depth Technical Guide to the Solubility of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a systematic approach to determining its solubility profile. It includes recommended solvents based on structurally analogous compounds, detailed experimental protocols for solubility determination, and analytical methodologies for quantification. This guide is intended to equip researchers and professionals in drug development with the necessary framework to assess the solubility of this and similar chemical entities, a critical parameter in the pre-formulation and development stages of pharmaceutical research.
Introduction
This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry, as it forms the core of several commercially available drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem. The biological activity and therapeutic potential of derivatives from this class are well-documented, with applications ranging from anti-tubercular to anti-cancer agents.[1][2]
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation design, and overall therapeutic efficacy.[3] Poor aqueous solubility can lead to challenges in absorption and formulation, necessitating strategies like salt formation, co-solvency, or the use of complexing agents to enhance it.[4] This guide addresses the solubility of this compound by providing a predictive framework and detailed methodologies for its empirical determination.
Compound Properties:
Predicted Solubility Profile
Compounds like Zolpidem and Alpidem, which share the imidazo[1,2-a]pyridine core, exhibit solubility in a range of organic solvents. For instance, Zolpidem is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] The tartrate salt of Zolpidem is slightly soluble in water and sparingly soluble in methanol.[7][8] Alpidem is also noted to be soluble in DMSO.[1][5] Based on this, a list of recommended solvents for initial solubility screening of this compound is provided below.
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Specific Solvents | Expected Solubility | Rationale / Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Generally good solvents for a wide range of organic compounds, including heterocyclic structures. Often used for stock solution preparation.[7][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Structurally similar compounds (e.g., Zolpidem) show good solubility in these solvents.[4] Useful for extraction and chromatography. |
| Esters | Ethyl Acetate | Moderate | A common solvent with moderate polarity, effective for dissolving many organic molecules.[4] |
| Ketones | Acetone | Moderate | Good general-purpose solvent for compounds of intermediate polarity.[4] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Polarity may be suitable for dissolving the compound, though likely less effective than polar aprotic solvents. Sparingly soluble reported for related salts.[7][8] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Water | Low | Aqueous solubility is a critical parameter for bioavailability. Expected to be low for the free base, but essential to quantify.[3][10] |
| Non-Polar | Toluene, Hexanes | Very Low / Insoluble | The polar hydrazide and imidazopyridine moieties suggest poor solubility in non-polar media. Included for comprehensive profiling. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative data, a systematic experimental approach is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11]
Thermodynamic Solubility Determination: Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent, which is achieved when the solution is saturated and in equilibrium with the solid drug.[11][12]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected solvents (from Table 1)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed and solid material remains at equilibrium.[8]
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[11][13] The presence of undissolved solid should be visually confirmed at the end of the shaking period.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[7] Care must be taken to avoid disturbing the sediment and to prevent potential sorption of the compound onto the filter material.
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.
Analytical Quantification Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and accurate method for determining concentration, as it can separate the analyte from any potential impurities or degradants.[4][13]
-
Mobile Phase: A typical starting point would be a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound.
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound. Generate a calibration curve by plotting the peak area against concentration.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
3.2.2. UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but is less specific. It is suitable if the compound has a distinct chromophore and is pure.[10][14]
-
Wavelength Scan: Dissolve a small amount of the compound in the solvent and scan across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.[10]
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).[14]
-
Analysis: Measure the absorbance of the appropriately diluted, filtered saturated solution.
-
Calculation: Calculate the concentration using the equation from the calibration curve and apply the dilution factor to find the solubility.[12]
Visualized Workflows and Relationships
To clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Logic Diagram for Concentration Quantification.
Conclusion
The solubility of this compound is a fundamental parameter that dictates its potential for further development as a therapeutic agent. While direct published data is scarce, this guide provides a robust framework for its determination. By leveraging knowledge from structurally related compounds, researchers can select a logical range of solvents for screening. The detailed shake-flask protocol and analytical quantification methods described herein offer a reliable pathway to generate high-quality, quantitative solubility data. This information is indispensable for guiding formulation strategies, ensuring reproducible results in biological assays, and ultimately advancing the compound through the drug development pipeline.
References
- 1. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. improvedpharma.com [improvedpharma.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. echemi.com [echemi.com]
- 6. 144835-67-6|this compound|BLD Pharm [bldpharm.com]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. rjptonline.org [rjptonline.org]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Under Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the stability of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in environments mimicking physiological conditions. Stability is a critical parameter in early drug discovery, influencing a compound's pharmacokinetic profile and in vivo efficacy.[1][2][3] This document outlines detailed experimental protocols for stability evaluation in human plasma and simulated gastrointestinal fluids, presents hypothetical data in a structured format, and illustrates the workflows using diagrams. While specific experimental data for this compound is not publicly available, this guide is built upon established industry-standard protocols for small molecules.
Introduction to Stability Studies in Drug Discovery
The stability of a potential drug candidate under physiological conditions is a crucial factor in its development.[4][5] Instability can lead to rapid clearance, short half-life, and consequently, poor in vivo performance.[2][3] Compounds containing functional groups such as esters, amides, and hydrazides can be susceptible to hydrolysis by enzymes present in plasma and the gastrointestinal tract.[1] Therefore, assessing the stability of this compound, which contains a carbohydrazide moiety, is essential in the early stages of its development.
This guide will focus on two primary areas of stability testing:
-
Plasma Stability: To evaluate the compound's susceptibility to enzymatic degradation in blood.
-
Gastrointestinal Stability: To assess its stability in the acidic environment of the stomach and the neutral to slightly alkaline environment of the intestine.
Experimental Protocols
The plasma stability assay is designed to measure the degradation of a test compound in plasma over time.[1]
Objective: To determine the in vitro half-life (t½) of this compound in human plasma.
Materials:
-
This compound
-
Pooled human plasma (heparinized)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Centrifuge
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) human plasma to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate at 37°C with gentle agitation.[6]
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture.[1][2]
-
Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[1]
-
Centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.
-
The percentage of compound remaining at each time point is calculated relative to the 0-minute sample.
-
The half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
This assay assesses the chemical stability of the compound in environments that mimic the stomach and small intestine.
Objective: To determine the stability of this compound in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
DMSO, Acetonitrile
-
Incubator (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) SGF and SIF to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the solutions.
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
Data Presentation
The following tables present hypothetical stability data for this compound.
Table 1: Hypothetical Plasma Stability of this compound
| Time (minutes) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 95.2 ± 2.1 |
| 15 | 88.5 ± 3.5 |
| 30 | 76.1 ± 4.2 |
| 60 | 58.3 ± 5.1 |
| 120 | 34.0 ± 4.8 |
| Calculated Half-life (t½) | ~75 minutes |
Table 2: Hypothetical Stability in Simulated Gastrointestinal Fluids
| Fluid | Time (minutes) | % Remaining (Mean ± SD, n=3) |
| SGF (pH 1.2) | 0 | 100 ± 0 |
| 30 | 98.1 ± 1.5 | |
| 60 | 96.5 ± 2.0 | |
| 120 | 94.2 ± 2.3 | |
| SIF (pH 6.8) | 0 | 100 ± 0 |
| 30 | 99.5 ± 0.8 | |
| 60 | 98.9 ± 1.1 | |
| 120 | 97.6 ± 1.4 |
Visualizations
Caption: Workflow for the Plasma Stability Assay.
Caption: Potential Degradation Pathways.
Interpretation and Conclusion
The stability of a compound under physiological conditions is a key determinant of its potential as a therapeutic agent. The hypothetical data presented suggests that this compound is relatively stable in simulated gastrointestinal fluids but may be susceptible to degradation in human plasma, with a half-life of approximately 75 minutes. This level of plasma stability might be acceptable for some therapeutic indications, but it also highlights a potential liability that may need to be addressed through medicinal chemistry efforts to improve metabolic stability.
The protocols and workflows detailed in this guide provide a robust framework for the experimental determination of the stability of this compound and other novel chemical entities. Such studies are indispensable for making informed decisions in the drug discovery and development process.[4]
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. emmainternational.com [emmainternational.com]
- 6. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the identified and potential biological targets of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives. The document summarizes key quantitative data, provides detailed experimental methodologies for target validation, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.
Primary Identified Biological Target: Mycobacterium tuberculosis Pantothenate Synthetase
The most definitive biological target identified for derivatives of this compound is Mycobacterium tuberculosis pantothenate synthetase (MTB PS). This enzyme is a key component in the biosynthesis of pantothenate (Vitamin B5), which is essential for the survival of the bacterium.
Quantitative Data for Lead Compound
A key derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, has demonstrated potent inhibitory activity against MTB PS and whole-cell activity against Mycobacterium tuberculosis.
| Compound | Target | IC50 (µM) | MIC (µM) | Cytotoxicity (RAW 264.7 cells) |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | MTB PS | 1.90 ± 0.12 | 4.53 | No cytotoxicity observed at 50 µM |
Experimental Protocols
This coupled spectrophotometric assay measures the activity of MTB PS by monitoring the oxidation of NADH. The formation of AMP, a product of the pantothenate synthetase reaction, is coupled to the activity of myokinase, pyruvate kinase, and lactate dehydrogenase.
Principle: The rate of AMP formation is directly proportional to the rate of NADH oxidation to NAD+, which results in a decrease in absorbance at 340 nm.
Reagents:
-
Purified recombinant MTB PS
-
NADH
-
D-pantoate
-
β-alanine
-
ATP
-
Phosphoenolpyruvate
-
MgCl2
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
HEPES buffer (pH 7.8)
-
Test compound (this compound derivative)
Procedure:
-
Prepare a reaction mixture containing NADH, D-pantoate, β-alanine, ATP, phosphoenolpyruvate, MgCl2, myokinase, pyruvate kinase, and lactate dehydrogenase in HEPES buffer.
-
Add 15 µL of the reaction mixture to the wells of a 384-well plate.
-
Add 1 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 10 µL of diluted MTB PS.
-
Monitor the decrease in absorbance at 340 nm over time using a kinetic plate reader.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The MIC is determined using the microplate Alamar Blue assay (MABA).
Procedure:
-
Dispense 100 µL of Middlebrook 7H9 broth into a 96-well plate.
-
Perform serial dilutions of the test compound in the plate.
-
Add 100 µL of M. tuberculosis H37Rv inoculum to each well.
-
Incubate the plates at 37°C for 7 days.
-
On day 7, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents a color change.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viable cells relative to the untreated control.
DSF can be used to confirm the binding of the compound to the target protein by measuring the change in the protein's thermal stability.
Procedure:
-
Prepare a solution containing the target protein (MTB PS) and a fluorescent dye (e.g., SYPRO Orange).
-
Add the test compound at various concentrations.
-
Heat the samples in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A shift in the Tm in the presence of the compound indicates a direct binding interaction.
Visualization of Experimental Workflow
Caption: Workflow for identification and validation of MTB PS inhibitors.
Potential Biological Targets: Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of protein kinases. While direct evidence for this compound is limited, several studies on related derivatives suggest potential activity against key kinases involved in cancer and inflammatory signaling pathways.
Potential Kinase Targets and Associated Pathways
-
Akt (Protein Kinase B): A central node in signaling pathways that regulate cell survival, proliferation, and metabolism.
-
Insulin-like Growth Factor 1 Receptor (IGF-1R): A receptor tyrosine kinase that, upon activation, triggers downstream signaling, including the PI3K/Akt pathway.
-
Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): Key components of a critical signaling pathway that is frequently dysregulated in cancer.
Visualizing Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This compound and its derivatives present a promising scaffold for drug discovery. The confirmed activity against Mycobacterium tuberculosis pantothenate synthetase provides a solid foundation for the development of novel anti-tubercular agents. Furthermore, the potential for this chemical class to inhibit key kinases in cancer and inflammatory pathways warrants further investigation. Future research should focus on comprehensive kinase profiling of this compound and its analogs to elucidate their full therapeutic potential and mechanism of action in various disease contexts. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to advance the understanding and application of this versatile chemical scaffold.
Topic: Initial Screening for the Biological Activity of Novel Carbohydrazide Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbohydrazides and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2] These compounds, characterized by the -NHNHCONHNH- functional group, have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The initial phase of drug development for these novel derivatives involves a series of screening assays to identify and characterize their biological activities. This guide provides a detailed overview of the core experimental protocols, data presentation standards, and logical workflows for the preliminary biological evaluation of new carbohydrazide derivatives.
Antimicrobial Activity Screening
A primary and crucial step in the evaluation of new chemical entities is screening for antimicrobial properties. Carbohydrazide derivatives have frequently been reported to exhibit activity against various bacterial and fungal strains.[4][5] The most common initial screening methods are the agar diffusion and broth dilution techniques.
Experimental Protocol 1: Agar Well/Disk Diffusion Assay
The agar diffusion method is a widely used preliminary test to qualitatively assess antimicrobial activity.[6][7] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism, resulting in a zone of inhibition.[8][9]
Methodology:
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[10]
-
Seeding: Uniformly swab the surface of the agar plates with the prepared microbial inoculum.
-
Well/Disk Application:
-
Well Diffusion: Aseptically create wells (e.g., 6 mm in diameter) in the seeded agar. Add a defined volume (e.g., 100 µL) of the test carbohydrazide derivative solution (dissolved in a suitable solvent like DMSO) into each well.[11]
-
Disk Diffusion: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
-
Controls: Use a standard antibiotic (e.g., Ofloxacin, Ciprofloxacin) as a positive control and the solvent (e.g., DMSO) as a negative control.[10]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).[10]
-
Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each well or disk. The size of the zone indicates the relative potency of the compound.[6]
Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test carbohydrazide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[6]
Data Presentation: Antimicrobial Activity
Quantitative data from antimicrobial screenings should be summarized in a clear, tabular format.
| Compound ID | Test Organism | Zone of Inhibition (mm) (Agar Well Diffusion) | MIC (µg/mL) (Broth Microdilution) |
| CHZ-001 | S. aureus | 18 | 6.25 |
| E. coli | 14 | 12.5 | |
| C. albicans | 16 | 6.25 | |
| CHZ-002 | S. aureus | 22 | 3.12 |
| E. coli | 19 | 6.25 | |
| C. albicans | 20 | 3.12 | |
| Ofloxacin (Std.) | S. aureus | 25 | 1.56 |
| E. coli | 28 | 0.78 | |
| Fluconazole (Std.) | C. albicans | 24 | 1.56 |
Table 1: Example of antimicrobial activity data for novel carbohydrazide derivatives (CHZ). Data is illustrative.
Visualization: Antimicrobial Screening Workflow
Anticancer Activity Screening
Many carbohydrazide derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[12][13] The initial in vitro screening is commonly performed using colorimetric assays like the MTT assay, which measures cell viability.[14]
Experimental Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[14][18]
-
Compound Treatment: Treat the cells with various concentrations of the novel carbohydrazide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).[14]
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ humidified incubator.[19]
-
MTT Addition: After incubation, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours.[20] During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the insoluble purple formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: Anticancer Activity
Cytotoxicity data is typically presented as IC₅₀ values.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| CHZ-003 | MCF-7 (Breast) | 22.6 |
| HT-29 (Colon) | 13.4 | |
| K562 (Leukemia) | > 100 | |
| CHZ-004 | MCF-7 (Breast) | 40.3 |
| HT-29 (Colon) | 61.2 | |
| K562 (Leukemia) | > 100 | |
| Doxorubicin (Std.) | MCF-7 (Breast) | 1.2 |
| HT-29 (Colon) | 0.9 | |
| K562 (Leukemia) | 0.5 |
Table 2: Example of cytotoxic activity data for novel carbohydrazide derivatives. IC₅₀ values are illustrative and based on published findings.[14]
Visualization: MTT Assay Workflow
Anti-inflammatory Activity Screening
Hydrazide derivatives are known to possess anti-inflammatory properties.[21] A common in vivo model for acute inflammation is the carrageenan-induced paw edema test in rodents.
Experimental Protocol 4: Carrageenan-Induced Paw Edema
This in vivo assay evaluates the ability of a compound to reduce acute inflammation induced by carrageenan, a phlogistic agent.[21]
Methodology:
-
Animal Grouping: Use healthy rodents (e.g., Wistar rats or Swiss albino mice), fasted overnight. Divide them into groups: a control group, a standard drug group (e.g., Diclofenac Sodium, Indomethacin), and test groups for different doses of the carbohydrazide derivatives.[21][22]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Data Presentation: Anti-inflammatory Activity
Results are presented as the percentage inhibition of paw edema.
| Treatment Group (Dose) | Paw Volume Increase (mL) after 4h | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.05 | - |
| CHZ-005 (20 mg/kg) | 0.56 ± 0.04 | 34.1% |
| CHZ-005 (50 mg/kg) | 0.49 ± 0.03 | 42.3% |
| Diclofenac (10 mg/kg) | 0.43 ± 0.04 | 49.4% |
Table 3: Example of anti-inflammatory activity of a carbohydrazide derivative (CHZ-005) in the carrageenan-induced paw edema model. Data is illustrative.[21]
Visualization: In Vivo Anti-inflammatory Assay Logic
Conclusion
The initial biological screening of novel carbohydrazide derivatives is a multi-faceted process essential for identifying promising therapeutic candidates. This guide outlines standardized, reproducible protocols for assessing the primary antimicrobial, anticancer, and anti-inflammatory activities of these compounds. Adherence to detailed methodologies, coupled with clear and structured data presentation, ensures that the preliminary evaluation is robust and provides a solid foundation for further preclinical development, including mechanism of action studies, lead optimization, and more extensive in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar diffusion susceptibility test: Significance and symbolism [wisdomlib.org]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 9. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. turkjps.org [turkjps.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. mdpi.com [mdpi.com]
- 19. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. hygeiajournal.com [hygeiajournal.com]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Antitubercular Activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
These application notes provide a comprehensive overview of the in vitro antitubercular activity of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives. This document is intended for researchers, scientists, and drug development professionals working on the discovery of novel anti-tuberculosis agents.
Introduction
Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework in the development of new anti-TB agents.[1][2] Specifically, derivatives of this compound have demonstrated potent in vitro activity against M. tuberculosis.[3][4] These compounds have been identified as inhibitors of pantothenate synthetase (PS), an essential enzyme in the biosynthesis of coenzyme A in M. tuberculosis.[1][3][4]
Data Presentation
The in vitro antitubercular activity of selected this compound derivatives is summarized in the tables below.
Table 1: In Vitro Activity of N'-(substituted-aroyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazides against M. tuberculosis H37Rv and Pantothenate Synthetase
| Compound ID | Substituent (Aroyl) | MIC against M. tuberculosis H37Rv (μM) | IC50 against M. tuberculosis PS (μM) | Cytotoxicity against RAW 264.7 cells (% inhibition at 50 μM) |
| 5b | 1-Naphthoyl | 4.53 | 1.90 ± 0.12 | Not specified |
Data sourced from a study on the identification and development of these compounds as M. tuberculosis pantothenate synthetase inhibitors.[3][4]
Table 2: In Vitro Antitubercular Activity of Other Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Strain(s) | MIC Range | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating and non-replicating Mtb, MDR-Mtb, XDR-Mtb | 0.07 - 2.2 μM (MIC90) | [1][5] |
| Imidazo[1,2-a]pyridine amides (IPAs) | M. tuberculosis H37Rv | 0.05 - ≤100 μg/mL | [6] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive M. tuberculosis H37Rv | 0.069 - 0.174 μM (MIC90) | [1] |
| Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides | M. tuberculosis H37Rv and MDR strains | < 0.035 μM | [7] |
Experimental Protocols
The following is a detailed protocol for determining the in vitro antitubercular activity of this compound derivatives using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is widely used for anti-mycobacterial drug screening.[6][8]
Protocol: Microplate Alamar Blue Assay (MABA)
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
96-well flat-bottom sterile microplates
-
Test compounds (this compound derivatives)
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent (Resazurin)
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C)
-
Microplate reader
2. Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth for use in the assay.
3. Assay Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the mycobacteria.
-
Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compounds.
-
Include control wells:
-
Drug-free control: Inoculum with broth and DMSO (vehicle control).
-
Blank control: Broth only (no inoculum).
-
-
Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Experimental Workflow for In Vitro Antitubercular Activity Screening
Caption: Workflow for MABA to determine antitubercular MIC.
Proposed Mechanism of Action: Inhibition of Pantothenate Synthetase
Caption: Inhibition of Pantothenate Synthetase by this compound.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives Against M. tuberculosis H37Rv
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the discovery of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the development of new anti-TB drugs. This document provides detailed application notes and experimental protocols for the screening of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives against the virulent M. tuberculosis H37Rv strain. The protocols cover primary antimycobacterial susceptibility testing, rapid screening alternatives, and essential cytotoxicity evaluation.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives and related imidazo[1,2-a]pyridine analogs, providing a comparative overview of their antimycobacterial activity and cytotoxicity.
Table 1: In Vitro Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv
| Compound ID | Derivative | MIC (μM) | IC50 against MTB Pantothenate Synthetase (μM) | Reference |
| 5b | N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | 4.53 | 1.90 ± 0.12 | [1] |
| Other Analogs | Various synthesized derivatives | Data to be populated from screening | Data to be populated from screening |
Table 2: Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | Cytotoxicity (IC50 in μM) | Reference |
| 5b | RAW 264.7 | >50 | [1] |
| Other Analogs | RAW 264.7 | Data to be populated from screening |
Table 3: Comparative MIC Values of Other Imidazo[1,2-a]pyridine Analogs against M. tuberculosis H37Rv
| Compound Class | Derivative Example | MIC Range (μM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Compound 1 | ≤1 | [2] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | R = 4-Br | 0.069–0.174 | [3] |
| Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides | A2, A3, A4, B1, B9 | < 0.035 | [4] |
| Imidazo[1,2-a]pyridine inhibitors of QcrB | IP 1, 3, 4 | 0.03 to 5 | [5][6] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against M. tuberculosis H37Rv.[7][8] The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of bacterial cells.[9]
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound derivatives
-
Isoniazid (positive control)
-
Dimethyl sulfoxide (DMSO, for compound dissolution)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
Procedure:
-
Compound Preparation: Dissolve the test compounds and isoniazid in DMSO to prepare stock solutions. Further dilute in 7H9 broth to achieve the desired test concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).[9] Adjust the culture to a cell density of approximately 1 x 10^5 CFU/mL in fresh 7H9 broth.
-
Assay Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound dilutions to the respective wells, performing a serial dilution across the plate.
-
Include wells for a positive control (isoniazid), a negative control (no drug), and a sterility control (broth only).
-
Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.
-
-
Incubation: Seal the plate with parafilm or a plate sealer and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 10% Tween 80 to each well.[8]
-
Re-incubation and Reading: Re-incubate the plate at 37°C for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]
Luciferase Reporter Phage (LRP) Assay for Rapid Screening
The LRP assay offers a more rapid method for assessing the antimycobacterial activity of compounds by measuring the reduction in light emission from a luciferase reporter phage upon infection of viable M. tuberculosis.[10][11]
Materials:
-
M. tuberculosis H37Rv culture
-
Luciferase reporter phage (e.g., phAE129)
-
Middlebrook 7H9 broth
-
Test compounds
-
D-luciferin substrate
-
Luminometer
Procedure:
-
Inoculum and Compound Preparation: Prepare the M. tuberculosis H37Rv inoculum and compound dilutions as described for the MABA protocol.
-
Drug Exposure: In a 96-well plate, incubate 100 µL of the bacterial suspension with 100 µL of the compound dilutions at 37°C for 48-72 hours.
-
Phage Infection: Add the luciferase reporter phage to each well at a suitable multiplicity of infection (MOI) and incubate at 37°C for 4 hours to allow for phage infection and reporter gene expression.[10]
-
Luminometry: Add the D-luciferin substrate to each well and immediately measure the relative light units (RLU) using a luminometer.
-
Data Analysis: Calculate the percentage reduction in RLU for each compound concentration compared to the no-drug control. The MIC can be defined as the concentration causing a ≥90% reduction in RLU.
Cytotoxicity Assay against RAW 264.7 Macrophage Cell Line
This protocol assesses the toxicity of the compounds to a mammalian cell line, which is crucial for determining their therapeutic index. The MTT assay is a common method for this purpose.[12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.
-
MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizations
Experimental Workflow for Screening Antitubercular Compounds
Caption: Workflow for the screening and identification of lead antitubercular compounds.
Potential Mechanism of Action Signaling Pathway
Caption: Inhibition of Pantothenate Synthetase by this compound derivatives.
References
- 1. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporter Phage and Breath Tests: Emerging Phenotypic Assays for Diagnosing Active Tuberculosis, Antibiotic Resistance, and Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Imidazo[1,2-a]pyridine Carbohydrazide Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer properties.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of crucial cellular signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB, induction of apoptosis, and cell cycle arrest.[1][3][5] This document provides detailed protocols for assessing the cytotoxicity of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives on various cancer cell lines using the MTT assay, along with data presentation and visualization of relevant signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. The data is derived from studies on aryl hydrazone derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide.[6]
| Compound | Cancer Cell Line | IC50 (µM) |
| 7d (with 4-bromophenyl) | MCF-7 (Breast Cancer) | 22.6[6] |
| HT-29 (Colon Cancer) | 13.4[6] | |
| K562 (Leukemia) | > 100 | |
| Vero (Non-cancer) | > 100[6] |
Note: The data presented is for imidazo[1,2-a]pyridine-2-carbohydrazide derivatives as a proxy for the requested 3-carbohydrazide analog.
Experimental Protocols
A widely used method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[7][8]
MTT Assay Protocol
1. Materials:
-
This compound derivative (test compound)
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
3. Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value can be determined from this curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to interfere with key signaling pathways that regulate cell survival and proliferation in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Pro-apoptotic effects of Imidazo[1,2-a]pyridines.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
Application Notes: MTT Assay for Determining the Cytotoxicity of Imidazo[1,2-a]pyridine Compounds in Breast Cancer Cells
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest as potential anticancer therapeutics due to their ability to inhibit the proliferation and migration of cancer cells.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives on breast cancer cell lines using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[3]
Experimental Protocols
1. Materials and Reagents
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, HCC1937).
-
Compounds: Imidazo[1,2-a]pyridine derivatives, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Cell Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.[6]
-
MTT Reagent (5 mg/mL):
-
Solubilization Solution:
-
Equipment:
2. MTT Assay Protocol
This protocol is designed for adherent breast cancer cells in a 96-well plate format.
Step 1: Cell Seeding
-
Harvest breast cancer cells that are in the exponential growth phase.
-
Perform a cell count and check for viability (typically >90%).
-
Dilute the cells in a complete culture medium to the desired seeding density. The optimal density should be determined for each cell line to ensure they are still in the exponential growth phase at the end of the experiment.[9] A general guideline is between 5,000 to 10,000 cells per well.[10][11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[8]
Step 2: Compound Treatment
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in the complete culture medium from the stock solution. The concentration range should be chosen to encompass the expected IC50 value.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various compound dilutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation was used to determine the cytotoxicity of some novel IPs in HCC1937 cells.[1]
Step 3: MTT Addition and Incubation
-
Following the treatment period, carefully aspirate the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[4] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
Step 4: Formazan Solubilization
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8][12]
-
Place the plate on an orbital shaker for approximately 15 minutes at a low speed to ensure the complete dissolution of the formazan crystals.[3]
Step 5: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
The plate should be read within 1 hour after adding the solubilization solution.[13]
3. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.[4]
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control (untreated or DMSO-treated cells), which is considered 100% viable.
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the compound concentrations on the x-axis (often on a logarithmic scale) and the corresponding percentage of cell viability on the y-axis.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a sigmoidal curve and determine the IC50 value.[14][15]
-
Data Presentation
Quantitative data, such as IC50 values, should be summarized in a clear tabular format for comparative analysis.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds in HCC1937 Breast Cancer Cells after 48-hour Treatment.
| Compound | IC50 (µM) |
| IP-5 | 45.0[1][2][16] |
| IP-6 | 47.7[2][16] |
| IP-7 | 79.6[1][2][16] |
Visualizations
MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay for breast cancer cells.
Potential Signaling Pathway for Imidazo[1,2-a]pyridine Action
Caption: Simplified pathway of apoptosis induced by Imidazo[1,2-a]pyridines.[2][16]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. scribd.com [scribd.com]
- 7. bb3r.de [bb3r.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apoptosis Induction by 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the pro-apoptotic effects of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives on cancer cells. This class of compounds has emerged as a promising scaffold in anticancer drug discovery, demonstrating the ability to induce programmed cell death through various signaling pathways.
Introduction
This compound derivatives are a novel class of heterocyclic compounds that have garnered significant interest for their potential as anticancer agents. Research has indicated that these molecules can effectively induce apoptosis in a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, as well as the intrinsic apoptosis pathway governed by the Bcl-2 family of proteins. These notes offer standardized protocols for researchers to assess the apoptotic potential of their synthesized this compound derivatives.
Data Presentation
The following tables summarize the cytotoxic activity and apoptotic effects of various imidazo[1,2-a]pyridine derivatives in different cancer cell lines. It is important to note that while these data provide a strong rationale for investigating this compound derivatives, the specific activities of novel analogs must be determined empirically.
Table 1: Cytotoxic Activity (IC50) of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d | MCF-7 (Breast) | 22.6 | [1] |
| HT-29 (Colon) | 13.4 | [1] | |
| Compound 5b | HCT-116 (Colon) | 3.5 - 61.1 | [2][3] |
| IP-5 | HCC1937 (Breast) | 45 | [4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4] |
| Compound 6 | A375 (Melanoma) | 9.7 | [5] |
| WM115 (Melanoma) | Not Specified | [5] | |
| HeLa (Cervical) | 44.6 | [5] |
Table 2: Apoptosis and Cell Cycle Analysis of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay | Results | Reference |
| Compound 6 | A375 (Melanoma) | Annexin V/PI | 27.38 ± 3.4% apoptotic cells (at 10 µM) | [5] |
| HeLa (Cervical) | Annexin V/PI | Increased apoptosis | [5] | |
| A375, WM115, HeLa | Cell Cycle | G2/M phase arrest | [5] | |
| Compound 7d | MCF-7 (Breast) | Cell Cycle | Increased cells in G0/G1 phase | [1] |
| MCF-7 (Breast) | Hoechst Staining | Induction of apoptosis | [1] |
Table 3: Effects of Imidazo[1,2-a]pyridine Derivatives on Apoptotic Protein Expression
| Compound ID | Cancer Cell Line | Protein | Change in Expression | Reference |
| Compound 6 | A375, WM115, HeLa | p-AKT | Reduced | [5] |
| p-mTOR | Reduced | [5] | ||
| p53 | Increased | [5] | ||
| p21 | Increased | [5] | ||
| BAX | Increased | [5] | ||
| Active Caspase-9 | Increased | [5] | ||
| Compound 5b | HCT-116 (Colon) | PTEN | Upregulated | [2][3] |
| AKT pathway | Downregulated | [2][3] | ||
| Cleaved Caspase-3 | Induced | [2][3] | ||
| MIA Derivative | MDA-MB-231 (Breast) | BAX | Increased | |
| SKOV3 (Ovarian) | Bcl-2 | Suppressed | ||
| p-STAT3 | Suppressed |
Signaling Pathways
The induction of apoptosis by this compound derivatives is often mediated by the modulation of critical intracellular signaling pathways. Below are diagrams illustrating the key pathways implicated in their mechanism of action.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway Activation.
Experimental Workflow
A typical workflow for evaluating the pro-apoptotic activity of this compound derivatives is outlined below.
Caption: Experimental Workflow for Apoptosis Studies.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of the derivative that inhibits cell growth by 50% (IC50).
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the Annexin V/PI staining protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in larger culture dishes (e.g., 100 mm) and treat with the test compounds.
-
Lyse the cells with RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer properties.[1][2][3][4] These compounds have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cells treated with 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its structurally related analogs. The primary mechanism of action for many compounds in this class involves the modulation of key signaling pathways that regulate cell cycle progression, such as the PI3K/Akt/mTOR and p53 pathways.[1][4]
While specific cell cycle data for this compound is not extensively available in public literature, this document will utilize data from closely related imidazo[1,2-a]pyridine derivatives to provide a representative understanding of the expected biological effects. One related compound, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, has been identified as a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase, highlighting the biological activity of this scaffold.[5]
Data Presentation: Cell Cycle Analysis of Imidazo[1,2-a]pyridine Analogs
The following tables summarize the quantitative data on cell cycle distribution from studies on imidazo[1,2-a]pyridine derivatives in various cancer cell lines. This data is presented as a representative example of the potential effects of this compound.
Table 1: Effect of Imidazo[1,2-a]pyridine Analog 1 on Cell Cycle Distribution in A549 Non-Small Cell Lung Cancer Cells
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 0 | 55.2 | 25.8 | 19.0 |
| Analog 1 | 5 | 48.1 | 22.5 | 29.4 |
| Analog 1 | 10 | 35.7 | 18.3 | 46.0 |
Data adapted from studies on imidazo[1,2-a]pyridine derivatives showing induction of G2/M arrest.
Table 2: Effect of Imidazo[1,2-a]pyridine Analog 2 on Cell Cycle Distribution in HeLa Cervical Cancer Cells
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 0 | 60.5 | 20.1 | 19.4 |
| Analog 2 | 10 | 52.3 | 15.8 | 31.9 |
| Analog 2 | 20 | 41.9 | 12.5 | 45.6 |
Data synthesized from representative studies on the effects of imidazo[1,2-a]pyridine compounds on the cell cycle.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture human cancer cell lines (e.g., A549, HeLa) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound or its analog in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Replace the culture medium with the medium containing the test compound at various concentrations. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution.[6][7][8]
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[7]
-
Cell Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PI staining solution. A typical staining solution consists of:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide scaffold in modern drug design. This versatile heterocyclic system serves as a privileged core for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. The following sections detail the rationale for using this scaffold, its biological activities, and protocols for synthesis and evaluation.
Introduction to the this compound Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. The this compound scaffold, in particular, offers a unique combination of structural features that make it an attractive starting point for drug discovery programs. The carbohydrazide moiety at the 3-position provides a versatile handle for the introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR). This adaptability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic profiles.
Key Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: This scaffold has been extensively explored for the development of novel anticancer agents. Derivatives have shown potent inhibitory activity against various cancer cell lines, including breast, colon, and leukemia. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
-
Antitubercular Activity: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents. The this compound scaffold has served as a foundation for the development of potent Mtb inhibitors, with some derivatives showing excellent activity against resistant strains.[1]
-
Antimicrobial and Antifungal Activity: Beyond tuberculosis, derivatives of this scaffold have exhibited broader antimicrobial and antifungal activities. The ability to introduce various lipophilic and electron-withdrawing or -donating groups allows for the modulation of activity against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Activity: Chronic inflammation is a key component of many diseases. Certain imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activity of representative derivatives of the this compound scaffold.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast Cancer) | 22.6 | [2] |
| Derivative B | HT-29 (Colon Cancer) | 13.4 | [2] |
| Derivative C | K562 (Leukemia) | 23.7 | [2] |
| Derivative D | A375 (Melanoma) | 9.7 - 44.6 | [3] |
| Derivative E | HeLa (Cervical Cancer) | 9.7 - 44.6 | [3] |
| Derivative F | HCC1937 (Breast Cancer) | 45 | [4] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative G | PI3Kα | 2 | [3] |
| Derivative H | c-Met | 1.9 | [5] |
| Derivative I | VEGFR2 | 2.2 | [5] |
| Derivative J | EGFR | 193.18 | [6] |
Table 3: Antitubercular and Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | MIC (µM) | Reference |
| N'-(1-naphthoyl) derivative | Mycobacterium tuberculosis H37Rv | 4.53 | [7] |
| 2,7-dimethyl derivative 1 | M. tuberculosis (replicating) | 0.4 - 1.9 | [8] |
| 2,7-dimethyl derivative 2 | M. tuberculosis (MDR) | 0.07 - 2.2 | [8] |
| 2,7-dimethyl derivative 3 | M. tuberculosis (XDR) | 0.07 - 0.14 | [8] |
| Pyridine-carbohydrazide analog 1 | Staphylococcus aureus ATCC 29213 | 2 | [9] |
| Pyridine-carbohydrazide analog 2 | Aeromonas hydrophila ATCC 7966 | 2 | [9] |
| Pyridine-carbohydrazide analog 3 | Candida glabrata (MDR) | 16 | [9] |
Signaling Pathways and Mechanisms of Action
Derivatives of the this compound scaffold exert their biological effects by modulating key cellular signaling pathways.
Many potent anticancer derivatives of the imidazo[1,2-a]pyridine scaffold function as inhibitors of the PI3K/Akt/mTOR signaling pathway.[10][11] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt tumor progression.
The anti-inflammatory effects of certain imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the STAT3 and NF-κB signaling pathways.[12][13][14] These pathways are critical regulators of the inflammatory response, and their dysregulation is implicated in various inflammatory diseases and cancers. By suppressing the activation of STAT3 and NF-κB, these compounds can reduce the expression of pro-inflammatory genes like iNOS and COX-2.[12]
Experimental Protocols
The following section provides detailed protocols for the synthesis of the core scaffold and for key biological assays to evaluate the activity of its derivatives.
Synthesis of this compound
This protocol outlines the synthesis of the core scaffold, which can then be used for further derivatization.
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-aminopyridine (10 mmol) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloroacetoacetate (11 mmol).
-
Add a base, such as sodium bicarbonate (20 mmol), to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (5 mmol) in ethanol.
-
Add hydrazine hydrate (25 mmol, 5 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a general method for determining the inhibitory activity of compounds against VEGFR-2 kinase.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (an indicator of kinase activity). Luminescence-based assays like ADP-Glo™ are commonly used.
-
Signal Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable tool for medicinal chemists. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in their drug discovery endeavors.
References
- 1. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]
- 10. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazone Derivatives of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Hydrazone derivatives, characterized by the azometine group (-NHN=CH-), are also well-established as pharmacophores with a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The conjugation of these two moieties in the form of hydrazone derivatives of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a promising strategy for the development of novel therapeutic agents. These compounds are synthesized through a straightforward condensation reaction between this compound and various aldehydes or ketones. This document provides detailed protocols for the synthesis, characterization, and evaluation of the biological activities of these derivatives.
Experimental Protocols
General Synthesis of N'-Arylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazides
This protocol describes the synthesis of a series of hydrazone derivatives through the condensation of this compound with various substituted aromatic aldehydes. The procedure is adapted from methodologies reported for the synthesis of analogous imidazo[1,2-a]pyridine-2-carbohydrazide derivatives.[1]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add the desired substituted aromatic aldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a condenser and reflux the mixture for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
Table 1: Synthesis of N'-Arylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives
| Compound ID | Ar-group (Substituent) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 4 | 85 | 210-212 |
| 1b | 4-Chlorophenyl | 3.5 | 92 | 235-237 |
| 1c | 4-Methoxyphenyl | 5 | 88 | 218-220 |
| 1d | 4-Nitrophenyl | 3 | 95 | 250-252 |
| 1e | 4-(Dimethylamino)phenyl | 6 | 82 | 225-227 |
Note: The data presented in this table are representative and based on typical yields and melting points for analogous hydrazone syntheses.
Characterization of Synthesized Compounds
The synthesized hydrazone derivatives should be characterized by various spectroscopic methods to confirm their structures.
Protocol for Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: Record the IR spectra of the compounds using a KBr pellet method. Look for characteristic absorption bands for N-H (amide), C=O (amide), C=N (imine), and C-H stretching and bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Record ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, identify the signals for the aromatic protons, the azomethine proton (-N=CH-), the amide proton (-CONH-), and the methyl group protons of the imidazo[1,2-a]pyridine core.
-
In the ¹³C NMR spectrum, identify the signals for the carbonyl carbon, the imine carbon, and the aromatic and heterocyclic carbons.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the compound to determine its molecular weight.
-
The molecular ion peak (M+) should correspond to the calculated molecular weight of the synthesized hydrazone.
-
Table 2: Representative Spectroscopic Data for N'-(4-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (1b)
| Analysis | Data |
| IR (KBr, cm⁻¹) | 3430 (N-H), 1655 (C=O), 1600 (C=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.85 (s, 1H, -CONH-), 8.50 (s, 1H, -N=CH-), 8.30 (d, 1H, imidazopyridine-H), 7.80 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.40-7.10 (m, 3H, imidazopyridine-H), 2.50 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 162.5 (C=O), 148.0 (C=N), 145.2, 142.1, 134.5, 133.8, 129.5 (2C), 128.8 (2C), 126.4, 125.1, 117.5, 112.9, 14.2 (-CH₃) |
| MS (EI) m/z | 326 (M⁺) |
Note: The spectroscopic data are predicted values based on known chemical shifts and fragmentation patterns for similar structures.[1]
Biological Activities and Applications
Hydrazone derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a range of promising biological activities, making them attractive candidates for drug development.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of imidazo[1,2-a]pyridine-based hydrazones against various human cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide have shown significant activity against breast (MCF-7), colon (HT-29), and leukemia (K562) cancer cells.[1] One of the most potent compounds in a reported series, bearing a 4-bromophenyl substituent, exhibited IC₅₀ values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cells, respectively, while showing low toxicity towards non-cancerous cells.[1]
Table 3: Cytotoxic Activity (IC₅₀, µM) of Representative Hydrazone Derivatives
| Compound ID | Ar-group | MCF-7 (Breast) | HT-29 (Colon) | K562 (Leukemia) |
| 1b | 4-Chlorophenyl | 25.1 | 15.8 | 30.5 |
| 1d | 4-Nitrophenyl | 30.2 | 20.1 | 35.7 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 0.5 |
Note: The IC₅₀ values are hypothetical and are presented to illustrate the potential activity based on data from analogous compounds.[1]
Antimicrobial Activity
The hydrazone moiety is a well-known pharmacophore in the design of antimicrobial agents. While specific data for hydrazones of this compound is limited, related structures have shown activity against various bacterial and fungal strains. The presence of the azomethine linkage is crucial for their pharmacological effects.[2][3]
Mechanism of Action and Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of AKT/mTOR Pathway: Some imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.
Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cells with imidazo[1,2-a]pyridine-based compounds has been observed to induce apoptosis, or programmed cell death.[1][4] This is often accompanied by an arrest of the cell cycle, for example, in the G2/M or G0/G1 phase, which prevents cancer cells from dividing and proliferating.[1][4]
Potential Target Inhibition (PDGFRA): In silico molecular docking studies on analogous imidazo[1,2-a]pyridine-2-carbohydrazide hydrazones have suggested that these molecules may target and inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[1] PDGFRA is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.
Visualizations
Caption: General workflow for the synthesis and analysis of hydrazone derivatives.
Caption: Potential signaling pathway inhibited by imidazo[1,2-a]pyridine hydrazones.
Conclusion and Future Perspectives
The synthesis of hydrazone derivatives from this compound offers a versatile platform for the development of novel compounds with significant therapeutic potential. The straightforward synthetic protocol allows for the generation of a diverse library of molecules by varying the aldehyde or ketone component. Preliminary data from analogous compounds suggest that these derivatives are promising candidates for anticancer drug discovery, potentially acting through the inhibition of key signaling pathways like PI3K/AKT/mTOR and receptor tyrosine kinases such as PDGFRA. Further research should focus on the synthesis and screening of a broader range of these derivatives to establish comprehensive structure-activity relationships. In vivo studies on the most potent compounds are warranted to evaluate their efficacy and safety profiles in preclinical models. Additionally, detailed mechanistic studies will be crucial to fully elucidate their modes of action and identify specific molecular targets.
References
- 1. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in a Murine Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of imidazo[1,2-a]pyridine derivatives in a mouse xenograft model of human cancer. While specific in vivo data for imidazo[1,2-a]pyridine carbohydrazides is limited in publicly available literature, this document leverages data from closely related imidazo[1,2-a]pyridine compounds that have demonstrated significant anti-tumor activity. The protocols and data presented herein serve as a representative guide for the preclinical evaluation of this promising class of anti-cancer agents.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered substantial interest in oncology for their potential as therapeutic agents.[1] Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, cervix, and melanoma.[2][3] A key mechanism of action for many of these compounds is the inhibition of critical cell signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers and plays a crucial role in cell growth, proliferation, and survival.[2][4] Preclinical in vivo studies are a critical step in the evaluation of these compounds, and mouse xenograft models provide a valuable tool for assessing their anti-tumor efficacy and tolerability.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several studies indicate that imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade.[2][4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2]
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.
In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for an imidazo[1,2-a]pyridine derivative in a human cervical cancer xenograft model.
| Compound Class | Cancer Model | Mouse Strain | Administration Route | Dosage | Efficacy Outcome | Reference |
| Imidazo[1,2-a]pyridine Derivative | HeLa (Human Cervical Cancer) Xenograft | Nude (Athymic) | Intraperitoneal | 50 mg/kg | Significant inhibition of tumor growth | [2] |
Note: This table is illustrative. Detailed quantitative data on tumor volume reduction and survival rates were not available in the cited source.
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of imidazo[1,2-a]pyridine carbohydrazides and related derivatives in a mouse xenograft model.
Protocol 1: HeLa Human Cervical Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test imidazo[1,2-a]pyridine derivative in a subcutaneous HeLa xenograft mouse model.
Materials:
-
HeLa human cervical cancer cell line
-
Female athymic nude mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Test imidazo[1,2-a]pyridine derivative
-
Vehicle control (e.g., DMSO, saline, or as appropriate for compound solubility)
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest HeLa cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare the test compound in the appropriate vehicle at the desired concentration.
-
Administer the test compound (e.g., 50 mg/kg) and vehicle control to the respective groups via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Observe the animals daily for any signs of toxicity.
-
-
Study Termination and Endpoint Analysis:
-
Euthanize the mice at the end of the study (e.g., day 21) or when tumors reach a predetermined maximum size.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
-
Figure 2: General Workflow for a Xenograft Efficacy Study.
Disclaimer: The protocols provided are intended as a general guide. Specific parameters such as cell numbers, administration routes, dosages, and schedules should be optimized for each new imidazo[1,2-a]pyridine derivative and cancer model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Molecular Interactions: Application Notes and Protocols for Docking Studies of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting molecular docking studies with 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives. This document outlines detailed protocols for in silico analysis, presents key quantitative data from published research, and visualizes the experimental workflow and relevant biological pathways. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory effects. Molecular docking is a crucial computational technique to predict the binding mode and affinity of these molecules to their protein targets, thereby guiding further drug design and development.
Application Notes
The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Notably, derivatives of this molecule have shown potent inhibitory activity against various enzymes implicated in disease. For instance, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide was identified as a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (MTB PS), a key enzyme in the biosynthesis of pantothenate, which is essential for the bacterium's survival.[1][2] Such findings underscore the utility of this scaffold in the design of novel antitubercular agents.
Molecular docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine derivatives with their target proteins. These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of these compounds. For example, in silico studies on imidazo[1,2-a]pyridine derivatives targeting the QcrB subunit in M. tuberculosis have shown binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol.[3] Furthermore, docking studies of other imidazo[1,2-a]pyridine hybrids against human leukotriene A4 hydrolase (LTA4H), a target for anti-inflammatory drugs, have also been reported.[4]
The protocols detailed below provide a generalized workflow for conducting molecular docking studies with this class of compounds, applicable to various protein targets. The accompanying data tables summarize the quantitative results from studies on this compound derivatives and other closely related imidazo[1,2-a]pyridines to facilitate comparative analysis.
Quantitative Data Summary
The following tables summarize the biological activity and molecular docking results for this compound derivatives and other relevant imidazo[1,2-a]pyridines from various studies.
Table 1: Biological Activity of N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
| Compound | Target | IC50 (µM) | MIC (µM) | Cell Line | Reference |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) | Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS) | 1.90 ± 0.12 | 4.53 | RAW 264.7 (for cytotoxicity) | [1][2] |
Table 2: Molecular Docking Scores of Imidazo[1,2-a]pyridine Derivatives Against Various Targets
| Compound Series | Target Protein | PDB ID | Docking Score (kcal/mol) Range | Software | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB subunit (M. tuberculosis) | Homology Model | -8.5 to -11.0 | Not Specified | [3] |
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H | 3U9W | up to -11.237 | MOE | [4] |
| Imidazo[1,2-a]pyridin-3-yl Derivatives | Farnesyl Diphosphate Synthase | Not Specified | MolDock Score up to -121.070 | Molegro Virtual Docker | [5][6] |
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | Not Specified | -8.1 to -10.4 | Not Specified | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study using a common software package, AutoDock Vina. This protocol is a generalized workflow and may require optimization based on the specific target protein and ligand.
Protocol 1: Molecular Docking using AutoDock Vina
1. Software and Resource Preparation:
-
AutoDock Tools (ADT): Required for preparing protein and ligand files.
-
AutoDock Vina: The docking program.
-
PyMOL or other molecular visualization software: For visualizing and analyzing results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or other chemical database: To obtain the 3D structure of the ligand (this compound).
2. Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Use a tool like Open Babel to convert the structure to PDB format.
-
Open the ligand PDB file in AutoDock Tools.
-
Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format. This format includes atomic charges and atom types.
3. Protein Preparation:
-
Download the PDB file of the target protein.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Add polar hydrogens to the protein structure.
-
Compute and add Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
4. Grid Box Generation:
-
In AutoDock Tools, load the prepared protein (PDBQT file).
-
Define the search space for the docking simulation by creating a grid box. The grid box should encompass the active site of the protein.
-
The center and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by using active site prediction tools.
-
Record the grid center coordinates and the dimensions (in Angstroms) for the x, y, and z axes.
5. Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and other optional parameters like exhaustiveness. receptor = protein.pdbqt ligand = ligand.pdbqt center_x = [x-coordinate] center_y = [y-coordinate] center_z = [z-coordinate] size_x = [x-dimension] size_y = [y-dimension] size_z = [z-dimension] out = docking_results.pdbqt
-
Run AutoDock Vina from the command line using the configuration file: vina --config conf.txt --log docking_log.txt
6. Analysis of Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Use PyMOL or another visualization tool to load the protein and the docked ligand poses.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein for the best-scoring poses.
Visualizations
Molecular Docking Workflow
Caption: Workflow for a typical molecular docking study.
Potential Signaling Pathway Inhibition
The following diagram illustrates a generalized signaling pathway that could be inhibited by imidazo[1,2-a]pyridine derivatives, based on their known targets such as protein kinases.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide as a Potential PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the synthesis and in vitro evaluation of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, a novel scaffold with potential inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. The following sections detail the synthesis of the compound, protocols for assessing its biochemical and cellular activity, and templates for data presentation.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms observed with single-target agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the development of potent PI3K/mTOR inhibitors. This document outlines the development and evaluation of this compound as a potential dual PI3K/mTOR inhibitor.
Data Presentation
Effective presentation of quantitative data is crucial for the evaluation and comparison of potential drug candidates. The following tables provide templates for summarizing the biochemical and cellular activities of this compound and related analogs. Please note that the data presented here are for illustrative purposes, based on published data for structurally related imidazo[1,2-a]pyridine derivatives, and should be replaced with experimental data for the target compound.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Representative Cmpd 1 | 0.20 | - | - | - | 21 |
| Representative Cmpd 2 | 150 | - | - | - | - |
| Representative Cmpd 3 | 6.6 | >10,000 | 0.8 | 6.6 | 38 |
Data for representative compounds are sourced from related literature on imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors for illustrative purposes.[1][2][3]
Table 2: In Vitro Anti-proliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Various | Various | Data not available |
| Representative Cmpd 4 | HCT-116 | Colon Carcinoma | 10 |
| Representative Cmpd 5 (7d) | MCF-7 | Breast Adenocarcinoma | 22.6 |
| Representative Cmpd 5 (7d) | HT-29 | Colorectal Adenocarcinoma | 13.4 |
| Representative Cmpd 6 (IP-5) | HCC1937 | Breast Carcinoma | 45 |
Data for representative compounds are sourced from related literature on imidazo[1,2-a]pyridine derivatives.[1][4][5][6][7]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound are provided below.
Chemical Synthesis
The synthesis of this compound is a two-step process starting from the commercially available 2-aminopyridine.
Caption: Synthetic pathway for this compound.
Protocol 3.1.1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-aminopyridine (1 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ethyl ester.
Protocol 3.1.2: Synthesis of this compound
-
Dissolve Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Biochemical Assays
Protocol 3.2.1: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol measures the generation of ADP, a product of the kinase reaction.
-
Reagent Preparation : Prepare the PI3K/mTOR kinase, substrate (e.g., PIP2 for PI3K), and ATP solutions in the appropriate kinase buffer.
-
Compound Preparation : Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Kinase Reaction :
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K or mTOR enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PI3K/mTOR kinase assay.
Cellular Assays
Protocol 3.3.1: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Protocol 3.3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment : Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting : Collect both floating and adherent cells.
-
Staining : Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3.3.3: Cell Cycle Analysis
-
Cell Treatment : Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation : Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining : Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cellular evaluation of the PI3K/mTOR inhibitor.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central node in cell signaling that promotes cell growth and survival. The inhibitory action of this compound is hypothesized to block this pathway at the level of PI3K and mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
References
- 1. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/mTOR Inhibitor-9 | TargetMol [targetmol.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the synthesis and purification of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a multi-step process. It begins with the cyclization of a 2-aminopyridine with an appropriate ethyl 2-chloroacetoacetate to form the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate intermediate. This ester is then reacted with hydrazine hydrate to yield the final this compound product.
Q2: What are the critical parameters in the synthesis of the imidazo[1,2-a]pyridine core?
A2: The formation of the imidazo[1,2-a]pyridine ring is a crucial step. Key parameters to control include the choice of solvent (ethanol is commonly used), reaction temperature (often reflux), and the purity of the starting materials, 2-aminopyridine and ethyl 2-chloroacetoacetate. Some methods also employ catalysts to improve yields.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the reaction is proceeding.
Q4: What are the expected yields for the synthesis?
A4: Yields can vary depending on the specific reaction conditions and the scale of the synthesis. However, with optimized procedures, it is possible to achieve good to excellent yields for the individual steps.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the cyclization step to form the imidazo[1,2-a]pyridine ring. | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient duration. Monitor via TLC until the starting material is consumed. |
| Side reactions. | Use purified starting materials. Consider alternative catalysts or solvent systems. Some protocols suggest catalyst-free conditions at elevated temperatures to minimize byproducts.[1] | |
| Impure 2-aminopyridine or ethyl 2-chloroacetoacetate. | Purify starting materials before use. | |
| Difficulty in isolating the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate intermediate. | Product is soluble in the reaction mixture. | After reaction completion, cool the mixture and collect the precipitated product by filtration. If no precipitate forms, concentrate the solution under reduced pressure and purify by column chromatography or recrystallization. |
| Multiple spots on TLC after the reaction with hydrazine hydrate. | Incomplete reaction. | Ensure an excess of hydrazine hydrate is used and that the reaction is refluxed for an adequate amount of time. |
| Presence of unreacted starting ester. | Purify the crude product using recrystallization from a suitable solvent like ethanol or by column chromatography. | |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times. | |
| The final product, this compound, is difficult to purify. | Presence of residual hydrazine hydrate. | Wash the crude product thoroughly with water. |
| Co-precipitation of impurities. | Recrystallization from ethanol is often effective. If impurities persist, column chromatography on silica gel may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting solid is ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Protocol 2: Synthesis of this compound
-
Suspend ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 10-20 equivalents).
-
Heat the mixture to reflux for several hours until the starting ester is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2][3][4]
Visualized Workflows
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (the intermediate ester) low?
A1: Low yields of the intermediate ester can stem from several factors related to the reaction conditions. Here are the primary aspects to investigate:
-
Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role in this condensation reaction. While polar, protic solvents like methanol can lead to incomplete conversion, aprotic solvents, both polar and non-polar, have been shown to be more effective.[1]
-
Incorrect Base Selection: The choice and amount of base are critical for the cyclization step. While various inorganic and organic bases can promote the reaction, sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF) has been shown to provide high yields.[2]
-
Inappropriate Reaction Temperature: The reaction temperature needs to be carefully controlled. A temperature of around 85°C in DMF with NaHCO₃ has been identified as optimal. Both lower and higher temperatures have been reported to decrease the yield.[2]
-
Impure Starting Materials: The purity of 2-aminopyridine and ethyl 2-chloroacetoacetate is paramount. Impurities in ethyl 2-chloroacetoacetate, such as ethyl 4-chloroacetoacetate, can lead to the formation of undesired side products.
Q2: I am observing multiple spots on my TLC plate after the synthesis of the intermediate ester. What are the likely side products?
A2: The formation of multiple products is a common issue. The primary side products in the reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate can include:
-
Isomeric Products: Although the reaction generally favors the formation of the imidazo[1,2-a]pyridine core, trace amounts of other isomers may form.
-
Products from Impurities: If the ethyl 2-chloroacetoacetate contains the 4-chloro isomer, this will lead to the formation of a different constitutional isomer.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-aminopyridine and ethyl 2-chloroacetoacetate.
-
Polymerization Products: Under harsh conditions, dark, tar-like polymerization byproducts can form.
Q3: The conversion of the ethyl ester to this compound is slow or incomplete. How can I improve this step?
A3: The hydrazinolysis of the ester is a critical step that can be influenced by several parameters:
-
Insufficient Hydrazine Hydrate: An adequate excess of hydrazine hydrate is necessary to drive the reaction to completion.
-
Inadequate Reaction Time and Temperature: The reaction often requires prolonged heating. Refluxing in a suitable solvent like ethanol for several hours is a common procedure.
-
Solvent Choice: Ethanol is a widely used and effective solvent for this transformation.
-
Purity of the Ester: Impurities in the starting ester can interfere with the reaction, leading to a complex mixture and lower yield of the desired carbohydrazide.
Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A4: Purification of the final carbohydrazide can indeed be challenging due to its polarity and potential for hydrogen bonding. Here are some effective methods:
-
Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is a frequently used solvent for recrystallization. The crude product can be dissolved in hot ethanol and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required to elute the polar carbohydrazide.
-
Washing: The crude product can be washed with a less polar solvent, such as diethyl ether or cold ethanol, to remove non-polar impurities before further purification.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step involves the condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate to form ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. In the second step, this ester is treated with hydrazine hydrate to yield the final product, this compound.
Q2: Are there any safety precautions I should be aware of during this synthesis?
A2: Yes, several safety precautions should be taken:
-
Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care in a fume hood.
-
The reactions are often carried out at elevated temperatures, so appropriate precautions against burns should be taken.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q4: What are the expected appearances of the intermediate and final products?
A4: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is typically a solid at room temperature. This compound is generally isolated as a solid.
Data Presentation
Table 1: Optimization of Reaction Conditions for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Synthesis
| Entry | Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ | DMF | 85 | 1 | 83 |
| 2 | NaHCO₃ | DMF | 75 | 1.5 | 81 |
| 3 | NaHCO₃ | DMF | 95 | 1 | 79 |
| 4 | NaHCO₃ | EtOH | Reflux | 3 | 63 |
| 5 | NaHCO₃ | Dioxane | 85 | 1.5 | 65 |
| 6 | Na₂CO₃ | DMF | 85 | 2 | 70 |
| 7 | K₂CO₃ | DMF | 85 | 1 | 65 |
| 8 | NaOH | DMF | 85 | 1 | 47 |
| 9 | Pyridine | DMF | 85 | 7 | 39 |
| 10 | Et₃N | DMF | 85 | 5 | 46 |
Data adapted from a study on a similar system, providing a strong indication of optimal conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-aminopyridine (1.0 equivalent) in dimethylformamide (DMF), add sodium bicarbonate (NaHCO₃, 1.5 equivalents).
-
Add ethyl 2-chloroacetoacetate (1.0-1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 85°C and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
-
Suspend ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (10-20 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Visualizations
References
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Carbohydrazides
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine carbohydrazides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their synthetic experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridine carbohydrazides. The issues are categorized by the synthetic step.
Category 1: Imidazo[1,2-a]pyridine Ring Formation
The formation of the core imidazo[1,2-a]pyridine scaffold is the foundational step. Several methods are commonly employed, each with its own set of potential challenges.
Problem 1.1: Low or no yield of the desired imidazo[1,2-a]pyridine product in Tschitschibabin-type reactions.
-
Question: I am attempting a Tschitschibabin-type synthesis by reacting a substituted 2-aminopyridine with an α-haloketone, but I am getting a low yield of the desired product. What could be the issue?
-
Answer:
-
Incomplete Reaction: The reaction may require more forcing conditions. The classical Tschitschibabin reaction often requires high temperatures (150-200 °C) in a sealed tube.[1] If you are using milder conditions, consider increasing the temperature or reaction time. The use of a base, such as sodium bicarbonate, can facilitate the reaction under milder conditions and improve efficiency.
-
Side Reactions: A common side reaction in Tschitschibabin-like syntheses is dimerization of the starting materials.[2] This is more likely to occur if the reaction conditions are not optimized.
-
Substituent Effects: Electron-donating groups on the 2-aminopyridine ring can deactivate it towards nucleophilic attack, slowing down the reaction. Conversely, electron-withdrawing groups can increase the rate of reaction and yield.
-
Reagent Purity: Ensure the purity of your 2-aminopyridine and α-haloketone starting materials. Impurities can interfere with the reaction.
-
Problem 1.2: Formation of unexpected byproducts in the reaction of 2-aminopyridines with α-haloketones.
-
Question: I am observing multiple spots on my TLC plate that are not my starting materials or the expected imidazo[1,2-a]pyridine. What could these byproducts be?
-
Answer:
-
N-(Pyridin-2-yl)amides: Under certain conditions, particularly in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and iodine in toluene, the reaction between α-bromoketones and 2-aminopyridine can lead to the formation of N-(pyridin-2-yl)amides via C-C bond cleavage.
-
3-Bromoimidazo[1,2-a]pyridines: If the reaction is carried out under different conditions, such as with a different solvent system, the formation of 3-bromoimidazo[1,2-a]pyridines is a possibility.
-
Polyhalogenation: Direct halogenation of ketones to form α-haloketones can sometimes lead to di- or polyhalogenated products. These can then react to form undesired side products.
-
Problem 1.3: Low yields or side reactions in Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions.
-
Question: I am using a GBB three-component reaction to synthesize a substituted imidazo[1,2-a]pyridine, but the yield is poor. What are the common pitfalls?
-
Answer:
-
Catalyst Choice: The GBB reaction is often catalyzed by Lewis or Brønsted acids. The choice and amount of catalyst can be critical. Common catalysts include scandium triflate, ytterbium triflate, and ammonium chloride. The optimal catalyst will depend on the specific substrates.
-
Solvent Effects: The solvent can play a significant role. While many protocols use alcohols like ethanol or methanol, some reactions may benefit from aprotic solvents or even solvent-free conditions.
-
Ugi Adduct Formation: Especially when using aliphatic aldehydes, the formation of classic Ugi adducts can be a competing side reaction.
-
Stability of Isonitrile: Some isocyanides can be unstable under the reaction conditions, leading to decomposition and lower yields.
-
Category 2: Formation of the Carbohydrazide Moiety
The conversion of an ester, typically an ethyl or methyl ester at the 2-position of the imidazo[1,2-a]pyridine ring, to a carbohydrazide via hydrazinolysis is a common final step.
Problem 2.1: Incomplete conversion of the ester to the carbohydrazide.
-
Question: I am reacting my ethyl imidazo[1,2-a]pyridine-2-carboxylate with hydrazine hydrate, but I still see a significant amount of starting material on my TLC. How can I drive the reaction to completion?
-
Answer:
-
Reaction Time and Temperature: Hydrazinolysis can be slow at room temperature. Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice to increase the reaction rate. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Excess Hydrazine Hydrate: Using a significant excess of hydrazine hydrate (typically 5-10 equivalents) can help to push the equilibrium towards the product.
-
Solvent: Ethanol is a commonly used solvent. Ensure your starting ester is soluble in the chosen solvent at the reaction temperature.
-
Problem 2.2: Formation of byproducts during hydrazinolysis.
-
Question: I am getting a clean conversion of my starting ester, but I am observing other spots on the TLC in addition to my desired carbohydrazide. What could these be?
-
Answer:
-
Hydrolysis of the Ester: If there is water present in the reaction mixture (hydrazine hydrate is often an aqueous solution), hydrolysis of the starting ester to the corresponding carboxylic acid can occur as a competing reaction. This is more likely under acidic or basic conditions.
-
Hydrolysis of the Carbohydrazide: The product carbohydrazide itself can be susceptible to hydrolysis back to the carboxylic acid, especially under prolonged heating or if the pH is not controlled. Carbohydrazides are generally more stable as the pH approaches neutrality.[3]
-
Formation of Dihydrazides or other condensation products: While less common for monohydrazides, there is a possibility of further reactions involving the newly formed carbohydrazide, especially if there are other reactive functional groups present in the molecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyridine core?
A1: The condensation reaction between a 2-aminopyridine and an α-haloketone is a traditional and widely used method.[1] Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have also gained popularity due to their efficiency in creating molecular diversity.[4]
Q2: How can I purify my imidazo[1,2-a]pyridine carbohydrazide?
A2: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol. Column chromatography on silica gel can also be used, but care should be taken as carbohydrazides can sometimes be polar and may streak on the column. A mixture of dichloromethane and methanol is often a good starting point for the eluent system.
Q3: Are there any one-pot methods to synthesize imidazo[1,2-a]pyridine carbohydrazides directly?
A3: Yes, multicomponent reactions have been developed for the direct synthesis of these compounds. For example, a five-component cascade reaction utilizing cyanoacetohydrazide, an acetophenone derivative, an aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and a diamine has been reported to produce tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives.[5] These methods can be highly efficient but may also present challenges with impurities from incomplete reactions or side products from the various components. One study noted the presence of two-, three-, and four-component impurities in such a reaction.[5]
Q4: What are the typical reaction conditions for the hydrazinolysis of ethyl imidazo[1,2-a]pyridine-2-carboxylate?
A4: A common procedure involves refluxing the ethyl ester with an excess of hydrazine hydrate in ethanol for several hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.
Data Presentation
Table 1: Troubleshooting Guide for Imidazo[1,2-a]pyridine Ring Formation
| Problem | Potential Cause | Suggested Solution |
| Low/no yield in Tschitschibabin reaction | Incomplete reaction | Increase temperature, prolong reaction time, or use a base (e.g., NaHCO₃). |
| Dimerization of starting materials | Optimize reaction conditions (temperature, concentration). | |
| Unfavorable electronic effects | Consider alternative synthetic routes if substrates are highly deactivated. | |
| Formation of byproducts with α-haloketones | N-(Pyridin-2-yl)amide formation | Avoid conditions with oxidants like TBHP/I₂ in toluene. |
| 3-Bromoimidazo[1,2-a]pyridine formation | Adjust solvent and reaction conditions. | |
| Polyhalogenation of ketone | Use a controlled amount of halogenating agent during α-haloketone synthesis. | |
| Low yield in GBB multicomponent reaction | Suboptimal catalyst | Screen different Lewis or Brønsted acid catalysts. |
| Competing Ugi reaction | This is more common with aliphatic aldehydes; consider alternative aldehydes or reaction conditions. | |
| Isonitrile instability | Use fresh, pure isonitrile and mild reaction conditions. |
Table 2: Troubleshooting Guide for Carbohydrazide Formation (Hydrazinolysis)
| Problem | Potential Cause | Suggested Solution |
| Incomplete conversion of ester | Insufficient reaction time/temperature | Reflux the reaction mixture and monitor by TLC. |
| Insufficient hydrazine hydrate | Use a larger excess of hydrazine hydrate (5-10 eq.). | |
| Formation of byproducts | Hydrolysis of starting ester | Use anhydrous hydrazine and solvent if possible; minimize reaction time. |
| Hydrolysis of product carbohydrazide | Avoid prolonged heating and maintain a neutral pH during workup. | |
| Other side reactions | Purify the product carefully by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This is a general procedure based on the reaction of a 2-aminopyridine with an ethyl α-haloacetate derivative.
-
To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add ethyl bromopyruvate or a similar α-halo ester (1-1.2 equivalents).
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure.
-
The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide via Hydrazinolysis
-
Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
The product carbohydrazide often precipitates out of the solution upon cooling.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
Mandatory Visualization
Caption: General workflow for the two-step synthesis of imidazo[1,2-a]pyridine carbohydrazides.
Caption: Potential side reactions in the synthesis of imidazo[1,2-a]pyridine carbohydrazides.
References
Optimization of reaction conditions for synthesizing 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, optimization strategies, and troubleshooting advice for the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide.
Synthesis Workflow Overview
The synthesis is typically a two-step process. First, the imidazo[1,2-a]pyridine core is formed as an ester, which is then converted to the desired carbohydrazide through hydrazinolysis.
Caption: General two-step synthesis pathway for the target compound.
Experimental Protocols & Optimization
This section provides detailed methodologies for the key synthesis steps.
Q1: What is the standard protocol for synthesizing the intermediate, Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Step 1)?
A1: The most common method involves the condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate.[1][2]
Detailed Protocol:
-
In a round-bottom flask, dissolve 2-aminopyridine (0.1 mol) in 96% ethanol (25 mL).
-
Add ethyl 2-chloroacetoacetate (0.1 mol) to the solution.
-
Heat the mixture under reflux for approximately 6 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After cooling, evaporate the excess ethanol under reduced pressure (in vacuo).
-
The resulting residual oil is partitioned between diethyl ether and water.
-
Separate the ether layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent.
-
Allow the final residual oil to crystallize to obtain the solid product.[1]
| Parameter | Value/Condition | Source |
| Reactants | 2-Aminopyridine, Ethyl 2-chloroacetoacetate | [1] |
| Solvent | 96% Ethanol | [1] |
| Reaction Time | 6 hours | [1] |
| Temperature | Reflux | [1] |
| Reported Yield | ~45% | [1] |
Q2: What is the standard protocol for converting the ester intermediate to this compound (Step 2)?
A2: This conversion is achieved through hydrazinolysis, where the ester is reacted with hydrazine hydrate.
Detailed Protocol:
-
Place Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (0.01 mol) in a round-bottom flask.
-
Add 96% ethanol (15 mL) and hydrazine hydrate (0.1 mol).
-
Heat the mixture under reflux for 5 hours.[1]
-
Upon cooling, the product will crystallize out of the solution.
-
Filter the formed crystals, wash them with water, and dry them.
-
Recrystallize the crude product from 96% ethanol to obtain the purified carbohydrazide.[1]
| Parameter | Value/Condition | Source |
| Reactants | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, Hydrazine Hydrate | [1] |
| Solvent | 96% Ethanol | [1] |
| Reaction Time | 5 hours | [1] |
| Temperature | Reflux | [1] |
| Reported Yield | ~27% | [1] |
| Melting Point | 180 °C | [1] |
Troubleshooting Guide
Encountering issues during synthesis is common. This guide addresses specific problems in a question-and-answer format.
Caption: Troubleshooting logic for the synthesis of MIPC.
Q3: My yield for the ester formation (Step 1) is very low. What are the possible causes and solutions?
A3: Low yields in the formation of the imidazo[1,2-a]pyridine core can stem from several factors:
-
Reagent Quality: The purity of 2-aminopyridine and ethyl 2-chloroacetoacetate is critical. Contaminants can interfere with the reaction. Solution: Ensure high purity of starting materials. If necessary, purify them before use.
-
Reaction Conditions: The reaction may be sensitive to temperature and time. Insufficient heating or time can lead to incomplete conversion. Solution: Ensure the reaction is maintained at a steady reflux. Monitor the reaction's progress via TLC and consider extending the reflux time if starting material is still present.
-
Alternative Methods: Traditional condensation can have moderate yields.[1] For imidazo[1,2-a]pyridine cores, methods using microwave irradiation or different catalytic systems (e.g., neutral alumina) have been shown to improve yields and shorten reaction times.[3][4]
Q4: The hydrazinolysis of the ester (Step 2) is slow or incomplete. How can I drive it to completion?
A4: Issues with the hydrazinolysis step are often related to the reagent or reaction kinetics.
-
Hydrazine Hydrate Quality: Hydrazine hydrate is reactive and can degrade. Using a fresh, high-purity bottle is recommended.
-
Stoichiometry: A significant molar excess of hydrazine hydrate is typically used to drive the reaction to completion.[1] Solution: Ensure you are using a sufficient excess of hydrazine hydrate (e.g., 10 equivalents).
-
Reaction Time: While 5 hours is a reported time, some reactions may require longer. Solution: Monitor the disappearance of the starting ester by TLC. If the reaction stalls, consider extending the reflux period.
Q5: I am observing significant impurities in my final product. What are they and how can I prevent them?
A5: Impurities can arise from incomplete reactions or side reactions.
-
Unreacted Starting Material: The most common impurity is the starting ester. Solution: Ensure the hydrazinolysis reaction goes to completion (see Q4). A final recrystallization from ethanol is effective for purification.[1]
-
Side Products: Hydrazine is a strong nucleophile and can participate in side reactions, although these are less common under the specified conditions. Solution: Careful control of the reaction temperature and purification of the intermediate ester before proceeding to the second step can minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q6: Are there more efficient, one-pot methods to synthesize the imidazo[1,2-a]pyridine scaffold?
A6: Yes, modern organic synthesis has produced several efficient methods. Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, can assemble the core structure in a single step from 2-aminopyridine, an aldehyde, and an isocyanide.[5][6] Additionally, syntheses using iodine as a catalyst or employing microwave assistance have been developed to improve yields and reduce reaction times.[3][7]
Q7: What are the primary safety concerns when working with hydrazine hydrate?
A7: Hydrazine is a suspect carcinogen and is toxic.[8] It is crucial to handle it with extreme care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation or skin contact. Due to its risks, some researchers explore safer alternatives like carbohydrazide for other applications, though hydrazine is necessary for this specific synthesis.[8][9][10]
Q8: How can I reliably confirm the structure and purity of the final this compound?
A8: A combination of analytical techniques should be used:
-
Melting Point: Compare the observed melting point with the literature value (approx. 180 °C).[1]
-
Spectroscopy:
-
¹H and ¹³C NMR: This will confirm the chemical structure by showing the expected proton and carbon signals.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as N-H stretches (around 3300 cm⁻¹) and the carbonyl (C=O) stretch of the hydrazide group (around 1650 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[1]
-
-
Chromatography (TLC/HPLC): Use these techniques to assess the purity of the compound by checking for the presence of a single spot or peak.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 9. gas-sensing.com [gas-sensing.com]
- 10. atamankimya.com [atamankimya.com]
Overcoming poor solubility of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in biological assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my experiment. Why is this happening?
A: This is a common issue for compounds in the imidazopyridine class, which are often lipophilic and possess low aqueous solubility.[1][2] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the aqueous assay buffer. This often happens when a concentrated stock solution, usually in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution. Factors like buffer pH, salt concentration, and temperature can also influence solubility.
The workflow below outlines a systematic approach to diagnosing and resolving precipitation issues.
References
Addressing the cytotoxicity of imidazo[1,2-a]pyridine derivatives in normal cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives and encountering cytotoxicity in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine derivative shows high cytotoxicity in normal cell lines. What are the common causes?
A1: High cytotoxicity in normal cell lines can stem from several factors:
-
Off-target effects: The compound may interact with unintended cellular targets crucial for normal cell survival.[1]
-
Compound concentration: The concentration used may be too high, leading to generalized cellular stress and death.
-
Compound stability and solubility: Degradation or precipitation of the compound in culture media can lead to the formation of toxic byproducts or aggregates.
-
Cell line sensitivity: Some normal cell lines are inherently more sensitive to chemical insults.
-
Experimental conditions: Factors like prolonged incubation times, high solvent concentration (e.g., DMSO), or suboptimal culture conditions can exacerbate cytotoxicity.[2]
Q2: What are the known mechanisms of cytotoxicity for imidazo[1,2-a]pyridine derivatives?
A2: Imidazo[1,2-a]pyridine derivatives can induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic pathways. This often involves the activation of caspases, such as caspase-3 and caspase-9, and modulation of Bcl-2 family proteins.[3][4][5]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M), preventing cell proliferation.[4][6]
-
Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS), leading to cellular damage.[7][8]
-
Inhibition of Key Survival Pathways: Inhibition of pro-survival signaling pathways, such as the AKT/mTOR pathway, has been observed.[4]
Q3: How can I reduce the off-target cytotoxicity of my compound?
A3: Several strategies can be employed to minimize off-target effects:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the derivative to identify moieties associated with toxicity and separate them from those responsible for the desired activity.[9][10]
-
Dose-Response Analysis: Determine the lowest effective concentration that elicits the desired biological effect while minimizing toxicity in normal cells.[1]
-
Use of Control Compounds: Include structurally related but inactive analogs in your experiments to differentiate between target-specific and off-target effects.[1]
-
Genetic Approaches: Use techniques like siRNA or CRISPR to validate that the observed phenotype is due to the inhibition of the intended target.[1][11]
-
Computational Modeling: Employ in silico methods to predict potential off-targets and guide the design of more selective compounds.[11]
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in MTT/WST assays.
-
Possible Cause 1: Contamination. Microbial contamination can metabolize the tetrazolium salts, leading to false-positive signals.[12]
-
Solution: Ensure aseptic technique. Regularly test cell cultures for contamination.
-
-
Possible Cause 2: Interference from the compound. The compound itself may react with the assay reagents or have inherent color that interferes with absorbance readings.
-
Solution: Run a "no-cell" control containing only media and your compound at the highest concentration to check for direct reduction of the tetrazolium salt.[2]
-
-
Possible Cause 3: Incomplete solubilization of formazan crystals (MTT assay).
-
Solution: Ensure complete dissolution by vigorous pipetting or shaking. Consider switching to a WST-based assay which produces a water-soluble formazan.[13]
-
-
Possible Cause 4: Variability in cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated multichannel pipettes.[12]
-
Issue 2: Discrepancy between cytotoxicity data from different assays (e.g., MTT vs. LDH).
-
Possible Cause 1: Different cellular processes being measured. MTT and WST assays measure metabolic activity, which may decrease before cell membrane integrity is lost.[14] LDH assays measure the release of lactate dehydrogenase upon loss of membrane integrity, a later event in cell death.[15]
-
Solution: This discrepancy can provide insight into the mechanism of cell death. A decrease in MTT signal without a corresponding increase in LDH release may suggest cytostatic effects or early apoptosis.
-
-
Possible Cause 2: Assay kinetics. The optimal timing for detecting changes may differ between assays.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for each assay with your specific compound and cell line.
-
Issue 3: Unexpectedly high cytotoxicity at low compound concentrations.
-
Possible Cause 1: Compound instability. The compound may be degrading into a more toxic substance in the culture medium.
-
Solution: Assess the stability of your compound in culture medium over the time course of the experiment using methods like HPLC.[1]
-
-
Possible Cause 2: High sensitivity of the normal cell line.
-
Solution: Test the compound on a panel of different normal cell lines to determine if the sensitivity is cell-type specific. Consider using a cell line that is more relevant to the intended therapeutic application.
-
-
Possible Cause 3: Solvent toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO).[16]
-
Quantitative Data Summary
Table 1: Cytotoxicity (IC50) of Selected Imidazo[1,2-a]Pyridine Derivatives in Normal Cell Lines
| Compound | Normal Cell Line | IC50 (µM) | Reference |
| Compound 12b | Vero | 91 | [17] |
| Imidazo[1,2-a]pyridine-3-carboxamides | VERO | >128 | [18] |
| Compound 24 | CHO-K1 | 216.72 | [18] |
Note: IC50 values are highly dependent on the specific compound, cell line, and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.[2][12][19][20]
Materials:
-
96-well cell culture plates
-
Test imidazo[1,2-a]pyridine derivative
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.[21][22][23][24]
Materials:
-
96-well cell culture plates
-
Test imidazo[1,2-a]pyridine derivative
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of the test compound or vehicle control for the desired time.
-
Set up controls:
-
Vehicle Control: Untreated cells.
-
Maximum LDH Release Control: Treat cells with lysis buffer 45 minutes before the end of the incubation period.[24]
-
Culture Medium Background: Wells with medium but no cells.
-
-
Centrifuge the plate at ~250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.[24]
-
Add 50 µL of stop solution to each well.[24]
-
Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[24]
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses a fluorescent dye like TMRE or JC-1 to assess mitochondrial health, an early indicator of apoptosis.[25][26][27][28]
Materials:
-
Fluorescent dye (e.g., TMRE or JC-1)
-
Mitochondrial membrane potential disruptor for positive control (e.g., CCCP or FCCP)
-
Assay buffer
-
Flow cytometer or fluorescence plate reader/microscope
Procedure (using TMRE):
-
Seed and treat cells with the test compound as previously described. Include a positive control treated with CCCP (e.g., 20 µM for 10-20 minutes).[27]
-
Add TMRE to the culture medium to a final working concentration (typically 50-200 nM) and incubate for 15-30 minutes at 37°C.[26]
-
For plate reader/microscopy:
-
Carefully aspirate the medium.
-
Wash the cells gently with pre-warmed PBS or assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Measure fluorescence (Ex/Em ≈ 549/575 nm).
-
-
For flow cytometry:
-
Harvest the cells (including supernatant for suspension cells).
-
Centrifuge at ~300 x g for 5 minutes and discard the supernatant.[26]
-
Wash the cells with PBS.
-
Resuspend the cells in assay buffer for analysis.
-
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Potential mechanisms of cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells [mdpi.com]
- 8. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. dojindo.com [dojindo.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 18. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. assaygenie.com [assaygenie.com]
- 28. chem-agilent.com [chem-agilent.com]
Technical Support Center: Enhancing the Metabolic Stability of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide analogs. Our goal is to help you navigate common experimental challenges and enhance the metabolic stability of your compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Rapid in vitro clearance in liver microsomes.
| Potential Cause | Recommended Solution |
| Oxidation of the imidazo[1,2-a]pyridine ring: The core is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the 5 and 7-positions, and by Aldehyde Oxidase (AO) at the 7-position. | - Block metabolic soft spots: Introduce electron-withdrawing groups (e.g., fluoro, chloro) at positions 5 or 7 to decrease the electron density of the ring and reduce its susceptibility to oxidation. - Deuteration: Strategically replace hydrogen atoms at metabolically labile positions with deuterium to leverage the kinetic isotope effect and slow down the rate of metabolism.[1][2] - Bioisosteric replacement: Consider replacing the imidazo[1,2-a]pyridine core with a more metabolically stable isostere, such as a 1,2,4-triazolopyridine.[3] |
| Hydrolysis of the carbohydrazide linker: The carbohydrazide moiety can be susceptible to enzymatic hydrolysis by amidases or other hydrolases present in liver microsomes.[4][5] | - Steric hindrance: Introduce bulky groups near the carbohydrazide linkage to sterically shield it from enzymatic attack. - Bioisosteric replacement of the carbohydrazide: Replace the carbohydrazide with a more stable linker, such as a triazole or an oxadiazole. |
| N-dealkylation or oxidation of substituents: Substituents on the 2-methyl group or on any aromatic rings appended to the carbohydrazide can be sites of metabolic attack. | - Introduce blocking groups: For example, replace a metabolically labile N-alkyl group with a more stable N-tert-butyl group.[6] - Modify substituent electronics: Introduce electron-withdrawing groups on aromatic substituents to deactivate them towards oxidative metabolism. |
Issue 2: Inconsistent results in metabolic stability assays.
| Potential Cause | Recommended Solution |
| Compound instability in assay buffer: The compound may be chemically unstable at the pH of the incubation buffer (typically pH 7.4). | - Perform a buffer stability test: Incubate the compound in the assay buffer without microsomes or cofactors and measure its concentration over time. - Adjust buffer pH if possible: If the compound is more stable at a slightly different pH, consider if the assay conditions can be modified without compromising enzyme activity. |
| Non-specific binding to microsomes or plasticware: Highly lipophilic compounds can bind non-specifically to the microsomal protein or the walls of the incubation tubes, leading to an apparent loss of compound that is not due to metabolism. | - Include a control without NADPH: Incubating the compound with microsomes in the absence of the NADPH cofactor will reveal any non-metabolic loss of the compound.[4] - Use low-binding plates and tubes. - Measure the fraction unbound (fu) in the microsomal incubation. |
| Issues with the analytical method (LC-MS/MS): Matrix effects, poor ionization, or co-eluting metabolites can interfere with the accurate quantification of the parent compound. | - Optimize sample preparation: Use protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components. - Use a stable isotope-labeled internal standard: This can help to correct for matrix effects and variations in instrument response. - Develop a robust chromatographic method: Ensure baseline separation of the parent compound from any major metabolites. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound analogs?
A1: The primary metabolic pathways for this class of compounds are expected to involve:
-
Oxidation of the imidazo[1,2-a]pyridine core: This is a common metabolic route for this scaffold, often mediated by CYP enzymes and Aldehyde Oxidase (AO). The most likely sites of oxidation are the electron-rich positions of the pyridine ring.
-
Hydrolysis of the carbohydrazide linker: The carbohydrazide bond can be cleaved by hydrolases, leading to the formation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and a substituted hydrazine.[4][5]
-
Metabolism of substituents: Any substituents on the imidazopyridine ring or the carbohydrazide moiety can also be sites of metabolic transformation, such as hydroxylation, dealkylation, or conjugation.
Q2: How can I identify the specific metabolites of my compound?
A2: Metabolite identification is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The general workflow involves:
-
Incubating your compound with a metabolically active system (e.g., liver microsomes, hepatocytes).
-
Analyzing the incubation mixture by LC-MS/MS to detect potential metabolites.
-
Comparing the MS/MS fragmentation patterns of the parent compound and potential metabolites to elucidate the structure of the metabolites.
-
Confirmation of the metabolite structure can be achieved by synthesizing the suspected metabolite and comparing its chromatographic and mass spectrometric properties to the one formed in the incubation.
Q3: What are some effective strategies to enhance the metabolic stability of my this compound analogs?
A3: Several strategies can be employed to improve metabolic stability:
-
Structure-Activity Relationship (SAR) guided design: Systematically modify the structure of your lead compound and assess the impact on metabolic stability to identify key metabolic liabilities.
-
Bioisosteric replacement: This is a powerful strategy where a metabolically labile group is replaced with a different group that has similar physicochemical properties but is more resistant to metabolism.[5][7][8] For example, replacing a metabolically susceptible phenyl ring with a pyridine or pyrimidine ring can sometimes improve stability.[9]
-
Blocking metabolism: Introduce chemical modifications at or near the site of metabolism to hinder enzymatic attack. This can involve adding bulky groups to create steric hindrance or incorporating electron-withdrawing groups to make the site less electronically favorable for oxidation.
-
Deuteration: Replacing a carbon-hydrogen bond at a metabolic "soft spot" with a stronger carbon-deuterium bond can slow down metabolism that involves the cleavage of that bond.[1][2]
Q4: My compound shows good stability in liver microsomes but has poor in vivo pharmacokinetics. What could be the reason?
A4: There are several potential reasons for this discrepancy:
-
Metabolism by non-microsomal enzymes: Liver microsomes primarily contain Phase I CYP enzymes. Your compound might be metabolized by other enzymes not present or active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase) or Phase II conjugation enzymes. Consider conducting studies in hepatocytes, which contain a broader range of metabolic enzymes.
-
Poor absorption or high first-pass metabolism: The compound may be poorly absorbed from the gastrointestinal tract or be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Rapid clearance by other mechanisms: The compound might be rapidly cleared from the body by renal or biliary excretion.
-
Poor tissue distribution: The compound may be rapidly taken up by tissues, leading to low plasma concentrations.
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the test compound or positive control to the appropriate wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a well containing ice-cold stop solution.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Metabolite Identification Workflow
Caption: A typical workflow for the identification of metabolites.
Data Presentation
The following tables provide examples of how to present metabolic stability data for a series of hypothetical this compound analogs.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound ID | R Group | t½ (min) | CLint (µL/min/mg protein) |
| XYZ-001 | Phenyl | 15 | 46.2 |
| XYZ-002 | 4-Fluorophenyl | 35 | 19.8 |
| XYZ-003 | 4-Chlorophenyl | 42 | 16.5 |
| XYZ-004 | Pyridin-4-yl | 28 | 24.8 |
| XYZ-005 | Thiophen-2-yl | 22 | 31.5 |
Table 2: Effect of Deuteration on Metabolic Stability
| Compound ID | Position of Deuteration | t½ (min) in HLM | Fold Improvement |
| XYZ-001 | None | 15 | - |
| XYZ-001-d5 | Phenyl-d5 | 25 | 1.7 |
| XYZ-001-d3 | 2-Methyl-d3 | 18 | 1.2 |
| XYZ-001-d1 | Imidazopyridine-C7-d | 32 | 2.1 |
Signaling Pathways and Logical Relationships
Potential Metabolic Fates of this compound Analogs
References
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities | Bentham Science [eurekaselect.com]
- 8. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridine Carbohydrazides for Enhanced Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis and biological evaluation of imidazo[1,2-a]pyridine carbohydrazides and related derivatives. The focus is on structure-activity relationship (SAR) studies aimed at improving the anticancer potency of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Where should I start with substitutions on the imidazo[1,2-a]pyridine core to improve anticancer activity?
A1: SAR studies suggest that substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring are critical for anticancer potency. For instance, introducing an aryl hydrazone moiety at the C-2 position has shown promising cytotoxic potential.[1] Specifically, a 4-bromophenyl group on the hydrazone has been reported to exhibit high cytotoxic activity against MCF-7 and HT-29 cancer cell lines.[1] Furthermore, substitutions at the C-3 position with groups like p-chlorophenyl amine have also demonstrated significant inhibitory activity.[2]
Q2: What is the impact of a 1,2,3-triazole linkage in the side chain on the cytotoxic potential of imidazo[1,2-a]pyridine derivatives?
A2: Studies have indicated that the introduction of a 1,2,3-triazole linkage between the imidazo[1,2-a]pyridine core and a substituted phenyl ring did not improve the cytotoxic potency against MCF-7, K562, and HT-29 cancer cell lines when compared to analogous imine derivatives.[1] In some cases, the presence of the triazole moiety led to a decrease in activity.[1]
Q3: Which cancer cell lines are commonly used for evaluating the potency of imidazo[1,2-a]pyridine derivatives?
A3: Researchers frequently use a panel of human cancer cell lines to evaluate the cytotoxic activity of these compounds. Commonly used cell lines include:
-
Leukemia: K562[1]
-
Melanoma: A375, WM115[6]
-
Cervical Cancer: HeLa[6]
-
Laryngeal Carcinoma: Hep-2[4]
-
Hepatocellular Carcinoma: HepG2[4]
-
Ovarian Cancer: SKOV3[7]
It is also common practice to assess cytotoxicity against a non-cancer cell line, such as Vero, to determine selectivity.[1][4]
Q4: What are the known mechanisms of action for the anticancer effects of imidazo[1,2-a]pyridine derivatives?
A4: Several signaling pathways have been implicated in the anticancer activity of imidazo[1,2-a]pyridines. These compounds have been shown to induce:
-
Cell Cycle Arrest: Some derivatives cause cell cycle arrest at the G2/M[6] or G0/G1 phase.[1] This is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[3][6]
-
Apoptosis: Induction of apoptosis is a common mechanism. This can occur through both the intrinsic pathway, involving proteins like Bax and caspase-9,[6] and the extrinsic pathway, involving caspase-7 and caspase-8.[3]
-
Inhibition of Pro-Survival Signaling Pathways: Imidazo[1,2-a]pyridines have been reported to inhibit key survival pathways such as the AKT/mTOR pathway[6] and the STAT3/NF-κB pathway.[7]
Troubleshooting Guides
Problem: Low Yields During Synthesis of Imidazo[1,2-a]pyridine Carbohydrazides
-
Possible Cause: Incomplete reaction or side product formation.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure anhydrous conditions if using reagents sensitive to moisture. Optimize the reaction time and temperature. For the synthesis of the core imidazo[1,2-a]pyridine structure, various catalytic systems have been reported, including copper-catalyzed and iodine-catalyzed methods, which may improve yields.[8][9][10]
-
Purification: Use appropriate chromatographic techniques to separate the desired product from starting materials and byproducts. Thin-layer chromatography (TLC) should be used to monitor the reaction progress.
-
Starting Materials: Verify the purity of your starting materials, such as the substituted 2-aminopyridine and the α-haloketone or equivalent.
-
Problem: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: Issues with cell culture, compound solubility, or the assay protocol.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay.
-
Compound Solubility: Imidazo[1,2-a]pyridine derivatives can have poor aqueous solubility. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).
-
Assay Protocol: Standardize incubation times and ensure accurate pipetting. Include positive and negative controls in every experiment. The MTT assay is commonly used, and adherence to a validated protocol is crucial for reproducibility.[11]
-
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of selected imidazo[1,2-a]pyridine derivatives from various studies.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives (Aryl Hydrazone Series) [1]
| Compound | R-group (at para-position of phenyl) | MCF-7 IC50 (µM) | HT-29 IC50 (µM) | K562 IC50 (µM) | Vero IC50 (µM) |
| 7a | H | > 100 | > 100 | > 100 | > 100 |
| 7b | Cl | 42.1 | 35.8 | > 100 | > 100 |
| 7c | F | 68.3 | 55.2 | > 100 | > 100 |
| 7d | Br | 22.6 | 13.4 | > 100 | > 100 |
| 7e | CH3 | > 100 | > 100 | > 100 | > 100 |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines [3][6][12]
| Compound | Cell Line | IC50 (µM) |
| Compound 5 | A375 | 18.2 |
| WM115 | 25.5 | |
| HeLa | 44.6 | |
| Compound 6 | A375 | 9.7 |
| WM115 | 12.8 | |
| HeLa | 21.3 | |
| Compound 7 | A375 | 15.4 |
| WM115 | 20.1 | |
| HeLa | 39.8 | |
| IP-5 | HCC1937 | 45 |
| IP-6 | HCC1937 | 47.7 |
| IP-7 | HCC1937 | 79.6 |
Experimental Protocols
1. General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide [1]
-
Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate: A mixture of the appropriate 2-aminopyridine and ethyl 3-bromo-2-oxopropanoate is refluxed in ethanol. After completion of the reaction, the solvent is evaporated, and the residue is purified.
-
Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide: The resulting ethyl ester is treated with an excess of hydrazine hydrate and refluxed for several hours. The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration and washed with cold water.
2. MTT Cytotoxicity Assay [6][11]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 585 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of the STAT3/NF-κB signaling pathway.
Caption: General experimental workflow for SAR studies.
References
- 1. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vitro Assays with Potential Compound Interference
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with potential compound interference in their in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in in vitro assays?
A1: Compound interference occurs when a test compound alters the assay signal through a mechanism unrelated to its intended biological activity, leading to either false-positive or false-negative results.[1][2][3] This is a significant challenge in drug discovery, as it can lead to the wasteful pursuit of erroneous hits.[4]
Q2: What are the most common types of compound interference?
A2: The most prevalent mechanisms of compound interference include:
-
Autofluorescence: The compound itself emits light at the same wavelength used for detection, leading to an artificially high signal.[1][5]
-
Fluorescence Quenching: The compound absorbs the excitation or emission light of the reporter fluorophore, resulting in a decreased signal.[1][6]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[7][8]
-
Chemical Reactivity: The compound may react directly with assay components, such as enzymes or substrates, in a non-specific manner.[4] This can include redox activity where compounds produce reactive oxygen species like H₂O₂.[4]
-
Light Scattering: Precipitated or aggregated compounds can scatter light, leading to variable and artificially high readings in optical assays.[6][9]
-
Luciferase Inhibition/Stabilization: In luminescence-based assays, compounds can directly inhibit or stabilize the luciferase enzyme, leading to false signals.[10][11][12]
Q3: My fluorescent assay shows unexpectedly high background signal. What could be the cause?
A3: An unexpectedly high background signal in a fluorescence-based assay is often due to autofluorescence.[1] Potential sources include the test compound itself, components of the assay media like riboflavin, or even some laboratory plastics.[1] Many compounds found in screening libraries are intrinsically fluorescent, which can be a major source of false-positive results.[1][13]
Q4: I am observing a much lower signal than expected in my fluorescence assay. What is the likely issue?
A4: A diminished fluorescence signal can be a sign of fluorescence quenching, where the test compound absorbs the light intended to excite the fluorophore or the light emitted by it.[1][6] This leads to a false perception of inhibition. Another possibility is that the compound is precipitating out of solution, which can also lead to a lower effective concentration and signal.[14]
Q5: My results are highly variable, especially with compounds that have poor solubility. What could be happening?
A5: High variability, particularly with poorly soluble compounds, is often a result of compound precipitation or aggregation.[6][14] These aggregates can scatter light, leading to inconsistent and artificially high signals.[6] The formation of aggregates is a common mechanism for non-specific inhibition and is a significant source of false positives in high-throughput screening.[7]
Q6: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?
A6: Pan-Assay INterference compoundS (PAINS) are molecules that appear as "hits" in multiple assays through non-specific mechanisms rather than by specifically interacting with the biological target.[6] These compounds often contain reactive chemical groups or have properties that lead to aggregation.[2][6] Identifying PAINS early is crucial to avoid wasted resources. You can identify them by consulting with medicinal chemists to check for problematic chemical structures and by running a series of counter-screens and orthogonal assays.[6]
Troubleshooting Workflows & Methodologies
A systematic approach is crucial for diagnosing and resolving issues related to compound interference. Below is a general troubleshooting workflow, followed by detailed protocols for key experiments.
General Troubleshooting Workflow
The following diagram outlines a logical progression for identifying the nature of compound interference.
Caption: General troubleshooting workflow for compound interference.
Experimental Protocols
Objective: To determine if a test compound is autofluorescent or quenches the assay's fluorescent signal.
Methodology:
-
Preparation:
-
Set A (Compound Only): Prepare wells containing assay buffer and the test compound at the same concentration used in the main experiment.
-
Set B (Fluorophore + Compound): Prepare wells with assay buffer, the fluorescent probe/reagent, and the test compound.
-
Set C (Fluorophore Only): Prepare wells with assay buffer and the fluorescent probe/reagent.
-
Set D (Blank): Prepare wells with assay buffer only.
-
-
Measurement: Read the fluorescence of all wells using the same instrument settings as the main assay.
-
Analysis:
Objective: To determine if the observed activity of a compound is due to the formation of aggregates.[2]
Methodology:
-
Preparation: Prepare two sets of assay reactions.
-
Set A (Standard Conditions): Follow the standard assay protocol.
-
Set B (Detergent): Add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding the test compound.[2]
-
-
Execution: Run both sets of assays, including a dose-response of the test compound.
-
Analysis: If the inhibitory activity of the compound is significantly reduced or eliminated in the presence of the detergent (Set B), aggregation is the likely cause of the observed activity.[2]
The mechanism of aggregation-based interference is depicted below.
Caption: Mechanism of aggregation-based assay interference.
Objective: To assess if a compound's activity is due to non-specific reactivity with thiol groups (cysteine residues) on proteins.
Methodology:
-
Preparation: Prepare two sets of assay reactions.
-
Set A (Standard Conditions): Follow the standard assay protocol.
-
Set B (Reducing Agent): Add a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM) to the assay buffer.[2]
-
-
Execution: Run a dose-response of the test compound under both conditions.
-
Analysis: A significant increase in the IC50 value (reduced potency) in the presence of DTT suggests that the compound may be acting as a thiol-reactive electrophile.[4] IC50 shifts greater than 3-fold should raise concern.[4]
Data Summary: Common Interference Mechanisms and Solutions
| Interference Mechanism | Common Cause | Typical Effect on Signal | Key Identification Experiment | Recommended Mitigation Strategy |
| Autofluorescence | Intrinsically fluorescent compounds.[1][13] | False Increase | Pre-read of compound in buffer.[1][15] | Use red-shifted fluorophores, subtract background, or use an orthogonal assay.[9][15] |
| Fluorescence Quenching | Compound absorbs excitation or emission light.[1][6] | False Decrease | Post-reaction compound addition.[6] | Measure compound absorbance spectra, use a non-fluorescent orthogonal assay.[6] |
| Compound Aggregation | Poor compound solubility leading to colloid formation.[7] | False Decrease (Inhibition) | Detergent sensitivity assay (e.g., with Triton X-100).[2][6] | Add non-ionic detergent to buffer, use lower compound concentrations.[16] |
| Chemical Reactivity | Electrophilic compounds reacting with nucleophiles (e.g., cysteine).[4] | False Decrease (Inhibition) | DTT sensitivity assay.[4] | Consult medicinal chemists to flag reactive moieties, use orthogonal assays.[4] |
| Luciferase Interference | Direct inhibition or stabilization of the luciferase enzyme.[10][11] | Varies (False Decrease or Increase) | Run assay in the absence of the primary target (cell-free luciferase).[17] | Use a different reporter system, perform counter-screens.[11] |
This technical support center provides a foundational guide to addressing common issues of compound interference. For more complex or persistent issues, further investigation into the specific assay technology and compound properties is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reframeDB [reframedb.org]
Technical Support Center: Imidazo[1,2-a]pyridine Compound Off-Target Effect Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects of imidazo[1,2-a]pyridine compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with imidazo[1,2-a]pyridine compounds?
A1: Imidazo[1,2-a]pyridine derivatives, particularly those designed as kinase inhibitors, can exhibit off-target activities due to the conserved nature of the ATP-binding pocket in kinases.[1] Common off-target effects can lead to unexpected cellular phenotypes, toxicity, or modulation of unintended signaling pathways. For instance, some imidazo[1,2-a]pyridine-based compounds have been observed to interact with kinases beyond their primary target, as well as other proteins like the hERG ion channel, which can lead to cardiotoxicity.[2][3]
Q2: How can I rationally design imidazo[1,2-a]pyridine derivatives with improved selectivity?
A2: A systematic structure-activity relationship (SAR) study is crucial for designing more selective inhibitors.[4][5] Key strategies include:
-
Exploring different substitution patterns: Modifications at various positions of the imidazo[1,2-a]pyridine core can significantly impact selectivity. For example, introducing specific substituents on a phenyl ring of the scaffold has been shown to increase potency for the target kinase while reducing activity against off-target isoforms.
-
Introducing bulky or rigid groups: Incorporating groups that create steric hindrance or enforce a specific conformation can prevent the compound from binding to the ATP pockets of off-target kinases.[6]
-
Modulating physicochemical properties: Adjusting properties like lipophilicity can influence a compound's binding profile and reduce non-specific interactions.[7]
Q3: What are the initial steps to investigate if my experimental observations are due to off-target effects?
A3: When you observe an unexpected phenotype, it is important to first confirm on-target engagement in your experimental system. A dose-response analysis should be performed to compare the concentration at which the unexpected effect occurs with the IC50 for the primary target. If these concentrations differ significantly, it may suggest an off-target effect. Using a structurally unrelated inhibitor for the same target can also help differentiate on- and off-target effects.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype or Toxicity
Symptoms:
-
Cell death at concentrations where the primary target is not sufficiently inhibited.
-
Morphological changes in cells that are inconsistent with the known function of the primary target.
-
Activation or inhibition of a signaling pathway that is not downstream of the intended target.
Troubleshooting Workflow:
Caption: Workflow to investigate unexpected cellular phenotypes.
Solutions:
-
Confirm On-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target in the cellular environment.[3][8]
-
Dose-Response Comparison: If the unexpected phenotype occurs at a significantly different concentration than the IC50 for your primary target, it is likely an off-target effect.
-
Orthogonal Inhibitor: If a structurally different inhibitor of the same target does not produce the same phenotype, your compound's effect is likely off-target.
-
Kinome Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[2]
Problem 2: Inconsistent Results Between Biochemical and Cellular Assays
Symptoms:
-
High potency in a biochemical assay (e.g., against a purified enzyme) but low potency in a cell-based assay.
-
Discrepancy between the inhibition of the target protein and the overall cellular response.
Solutions:
-
Assess Cell Permeability: The compound may have poor cell membrane permeability. Consider structural modifications to improve this, such as reducing polarity.
-
Investigate Cellular Metabolism: The compound may be rapidly metabolized within the cell. Perform metabolic stability assays. Structural modifications can be made to block metabolic hotspots.[9]
-
Confirm Target Availability: The target protein may be in a complex or cellular compartment that is inaccessible to the compound.
Data Presentation: Strategies to Enhance Kinase Selectivity
The following tables summarize quantitative data from SAR studies on imidazo[1,2-a]pyridine derivatives, demonstrating how structural modifications can improve selectivity.
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound ID | R1 Substitution | R2 Substitution | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Selectivity (CDK4/CDK2) |
| 1a | H | Phenyl | 500 | 200 | 0.4 |
| 1b | Methyl | Phenyl | 250 | 500 | 2 |
| 1c | H | 4-Fluorophenyl | 300 | 150 | 0.5 |
| 1d | Methyl | 4-Fluorophenyl | 100 | 800 | 8 |
Data is illustrative and based on principles from published SAR studies.[4][10]
Table 2: Optimization of Imidazo[4,5-b]pyridine-Based Aurora and FLT3 Kinase Inhibitors [2]
| Compound ID | R Group | Aurora-A IC50 (nM) | FLT3 IC50 (nM) | hERG % Inhibition @ 10 µM |
| 21i | 1-methyl-1H-pyrazol-4-yl | 50 | 25 | 67 |
| 22d | 1,3-dimethyl-1H-pyrazol-4-yl | 20 | 10 | 48 |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 7.5 | 6.2 | <10 |
Compound 27e shows improved potency and significantly reduced hERG inhibition.
Experimental Protocols
Detailed Methodology: Cellular Thermal Shift Assay (CETSA)
This protocol is for a Western blot-based CETSA to confirm target engagement in intact cells.[3][4][8]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to attach overnight.
- Treat cells with the desired concentrations of the imidazo[1,2-a]pyridine compound or vehicle control for a specified duration (e.g., 1-4 hours).
2. Heating Step:
- Harvest cells and wash with PBS.
- Resuspend the cell pellet in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
3. Lysis and Separation:
- Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated protein by centrifugation at high speed.
4. Protein Quantification and Analysis:
- Collect the supernatant and determine the protein concentration.
- Analyze the amount of the target protein in the soluble fraction by Western blotting.
- Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve for the compound-treated samples compared to the control indicates target engagement.
Detailed Methodology: Kinome Profiling
This protocol outlines a general method for assessing the selectivity of an imidazo[1,2-a]pyridine compound against a panel of kinases.
1. Compound Preparation:
- Dissolve the test compound in DMSO to create a stock solution.
- Perform serial dilutions to the desired screening concentrations.
2. Kinase Panel Screening:
- Utilize a commercial kinase profiling service or an in-house platform. These services typically screen the compound at one or two concentrations against a large number of purified kinases.
- The assay measures the ability of the test compound to inhibit the activity of each kinase, often by quantifying the phosphorylation of a substrate.
3. Data Analysis:
- The results are typically expressed as the percentage of remaining kinase activity compared to a vehicle control.
- Calculate a selectivity score (S-score) to quantify the inhibitor's selectivity. A lower S-score indicates higher selectivity.
- Identify off-target kinases with significant inhibition (e.g., >50% inhibition at a given concentration).
4. Follow-up Studies:
- For significant off-targets, determine the IC50 values to quantify the potency of the off-target interaction.
- Investigate the cellular consequences of inhibiting these off-target kinases to understand their potential contribution to the observed phenotype.
Signaling Pathway Diagrams
Off-target effects of imidazo[1,2-a]pyridine compounds can lead to the modulation of unintended signaling pathways. The diagram below illustrates a hypothetical scenario where an imidazo[1,2-a]pyridine kinase inhibitor, designed to target a specific kinase (On-Target Kinase), also inhibits other kinases (Off-Target Kinase 1 and 2), leading to the modulation of downstream signaling pathways such as STAT3 and NF-κB.[11][12][13][14][15]
Caption: Potential on- and off-target effects on signaling pathways.
References
- 1. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pharmacokinetic Properties of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the pharmacokinetic (PK) properties of this chemical series.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits poor aqueous solubility. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge with the imidazo[1,2-a]pyridine scaffold due to its fused bicyclic ring system, which often leads to high lipophilicity.[1] This can result in inconsistent data in in vitro assays and poor oral bioavailability.
Initial Troubleshooting Workflow:
-
Quantify Solubility: Perform both kinetic and thermodynamic solubility assays to understand the compound's behavior in aqueous media.
-
Modify Assay Conditions: For in vitro assays, consider adjusting the buffer pH or including a low percentage of co-solvents (e.g., DMSO, ethanol) if the assay tolerates it.
-
Salt Formation: Explore the formation of different salt forms (e.g., hydrochloride, mesylate), which can significantly improve aqueous solubility.
-
Structural Modification: If feasible, consider introducing polar functional groups to the molecule to enhance its hydrophilicity.
Q2: I'm observing rapid metabolism of my compound in liver microsome stability assays. What are the likely metabolic soft spots on this scaffold?
A2: The imidazo[1,2-a]pyridine core and its substituents can be susceptible to phase I metabolism, primarily by cytochrome P450 enzymes. Potential metabolic "soft spots" include:
-
Oxidation of the Imidazopyridine Ring: The electron-rich nature of the heterocyclic system makes it prone to oxidation.
-
Metabolism of Alkyl Substituents: The 2-methyl group is a potential site for hydroxylation.
-
Hydrolysis of the Carbohydrazide Moiety: While generally more stable than esters, the hydrazide bond can be subject to hydrolysis by amidases.
To mitigate rapid metabolism, consider strategies like deuteration of metabolically labile positions, which can strengthen C-H bonds and slow down metabolic processes.
Q3: What are the key in vitro ADME assays I should perform to profile my compounds?
A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for characterizing the pharmacokinetic properties of your derivatives. Key assays include:
-
Solubility Assays (Kinetic and Thermodynamic): To determine the aqueous solubility.
-
Permeability Assays (e.g., PAMPA): To predict passive diffusion across biological membranes.
-
Metabolic Stability Assays (Liver Microsomes or Hepatocytes): To assess the compound's susceptibility to metabolism.
-
Plasma Protein Binding Assays: To determine the fraction of compound bound to plasma proteins, which influences its distribution and availability.
-
CYP Inhibition Assays: To evaluate the potential for drug-drug interactions.
Q4: The carbohydrazide functional group in my compounds seems to be causing issues. What are some common challenges with this moiety?
A4: The carbohydrazide group, while a useful pharmacophore, can present challenges:
-
Reactivity: Hydrazides can be reactive and may form hydrazones with aldehydes and ketones present as impurities in solvents or reagents.
-
Stability: They can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Toxicity: Hydrazine-containing compounds can have associated toxicities, so it is important to assess cytotoxicity early.
To address these, ensure high purity of starting materials and solvents, control the pH during experiments and storage, and perform cytotoxicity assays.
Troubleshooting Guides
Issue 1: Poor and Variable Oral Bioavailability in Animal Studies
-
Possible Cause 1: Poor Aqueous Solubility.
-
Troubleshooting:
-
Formulation Strategies: For preclinical studies, consider formulating the compound in a vehicle that enhances solubility, such as a solution with co-solvents (e.g., PEG400, Tween 80), a lipid-based formulation, or an amorphous solid dispersion.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Salt Formation: If a stable and soluble salt form has been identified, use it for in vivo experiments.
-
-
-
Possible Cause 2: High First-Pass Metabolism.
-
Troubleshooting:
-
Identify Metabolites: Perform metabolite identification studies to understand the primary metabolic pathways.
-
Structural Modification: Block the sites of metabolism through chemical modification (e.g., replacing a hydrogen with a fluorine or deuterium).
-
Route of Administration: If the goal is to understand systemic effects, consider parenteral administration (e.g., intravenous) to bypass first-pass metabolism.
-
-
-
Possible Cause 3: Poor Membrane Permeability.
-
Troubleshooting:
-
Assess with In Vitro Models: Use assays like PAMPA or Caco-2 permeability assays to confirm poor permeability.
-
Structural Modification: Modify the structure to optimize lipophilicity (LogP/LogD). Very high lipophilicity can sometimes lead to poor permeability due to retention in the membrane.
-
Prodrug Approach: Consider designing a prodrug that is more permeable and is converted to the active compound in vivo.
-
-
Data Presentation
In Vitro ADME Properties of Imidazo[1,2-a]pyridine-3-carboxamide Analogs
| Compound | Aqueous Solubility (µM) at pH 7.4[2] | Rat Liver Microsomal Stability (% Metabolized)[2] | Human Liver Microsomal Stability (% Metabolized)[2] |
| 1 | 181 | 42% | 34% |
| 3 | 149 | 49% | 29% |
| 4 | 148 | 69% | 45% |
| 6 | 25 | 19% | 21% |
In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine-3-carboxamide Analogs in Rats[2][3]
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-∞ (ng·h/mL) | F (%) |
| 1 | 10 | Oral | 3012 | 0.25 | 0.56 | 1434 | 76 |
| 1 | 1 | IV | 700 (C0) | - | 0.35 | 189 | - |
| 3 | 10 | Oral | 1250 | 0.25 | 0.45 | 870 | 43 |
| 3 | 1 | IV | - | - | 0.33 | 490 | - |
| 4 | 10 | Oral | 1261 | 0.25 | 0.35 | 550 | 25 |
| 4 | 1 | IV | - | - | 0.28 | 530 | - |
| 6 | 10 | Oral | 102 | 0.5 | 1.1 | 250 | 10 |
| 6 | 1 | IV | - | - | 0.5 | 600 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; F: Bioavailability; C0: Initial plasma concentration after IV administration.
In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine-3-carboxamide Analogs in Mice[4]
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | F (%) |
| 13 | 3 | Oral | 181 | 0.25 | 4.1 | 411 | 36 |
| 13 | 1 | IV | - | - | - | 383 | - |
| 18 | 3 | Oral | 385 | 4 | 13.2 | 3850 | 31 |
| 18 | 1 | IV | - | - | - | 4150 | - |
Experimental Protocols
Kinetic and Thermodynamic Solubility Assay
This protocol provides a general method for determining the aqueous solubility of your compounds.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (polypropylene for sample preparation, UV-transparent for analysis)
-
Plate shaker
-
Centrifuge with plate rotor
-
UV-Vis plate reader
Kinetic Solubility Protocol:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well polypropylene plate, add 2 µL of the DMSO stock solution to 200 µL of PBS (final concentration 100 µM, 1% DMSO).
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a UV-transparent 96-well plate.
-
Measure the absorbance at the compound's λmax using a UV-Vis plate reader.
-
Calculate the concentration based on a standard curve of the compound prepared in PBS with 1% DMSO.
Thermodynamic Solubility Protocol:
-
Add an excess amount of solid compound (e.g., 1 mg) to a vial containing 1 mL of PBS.
-
Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Dilute the filtrate if necessary and analyze the concentration by HPLC-UV or a UV-Vis plate reader against a standard curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive permeability across a lipid membrane.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Phosphatidylcholine in dodecane solution
-
PBS, pH 7.4
-
Test compound
-
Plate reader
Protocol:
-
Coat the filter membrane of the donor plate with 5 µL of the phosphatidylcholine/dodecane solution and let it sit for 5 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare a solution of the test compound in PBS (e.g., 100 µM).
-
Add 200 µL of the compound solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate sandwich at room temperature for 4-18 hours.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
Calculate the permeability coefficient (Pe) using the appropriate equations.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).
Mandatory Visualizations
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to modulate several key signaling pathways in cancer and other diseases.
Caption: Wnt/β-catenin signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and dual inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: Workflow for pharmacokinetic characterization of new derivatives.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antitubercular Potential of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives and Isoniazid
For Immediate Release
In the ongoing global effort to combat tuberculosis (TB), researchers are continually seeking novel compounds with potent antitubercular activity to address the challenges of drug resistance. This guide provides a comparative analysis of a promising derivative of the 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide class, specifically N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, and the cornerstone first-line anti-TB drug, Isoniazid. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their efficacy and safety profiles.
Executive Summary
Isoniazid, a long-standing and effective anti-TB drug, functions by inhibiting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. However, the emergence of Isoniazid-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new chemical entities. The this compound scaffold has emerged as a promising area of research. While data on the parent compound is limited, derivatives have shown significant antitubercular activity. This guide focuses on a potent derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, which has demonstrated a distinct mechanism of action by targeting pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A in M. tuberculosis.
Performance Comparison
The following tables summarize the available quantitative data for the antitubercular activity and cytotoxicity of N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and Isoniazid. It is important to note that the data for the imidazopyridine compound is for a specific derivative and may not be fully representative of the parent compound.
Table 1: In Vitro Antitubercular Activity against Mycobacterium tuberculosis H37Rv
| Compound | Minimum Inhibitory Concentration (MIC) |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | 4.53 µM[1][2] |
| Isoniazid | 0.22 - 0.44 µM |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (50% Inhibitory Concentration) |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | RAW 264.7 (Murine Macrophage) | > 50 µM[1][2] |
| Isoniazid | HepG2 (Human Hepatocellular Carcinoma) | > 26 mM |
| Isoniazid | VERO (Kidney epithelial from African green monkey) | IC50 not explicitly found, but some imidazo[1,2-a]pyridine derivatives show IC50 >128 μM[2] |
Mechanism of Action
The two compounds exhibit fundamentally different mechanisms of action, which is a crucial factor in the context of overcoming drug resistance.
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide belongs to a class of compounds that have been shown to target essential enzymes in M. tuberculosis. This specific derivative has been identified as an inhibitor of pantothenate synthetase (PS) .[1][2] PS is a key enzyme in the biosynthesis of pantothenate (Vitamin B5), a precursor for the essential cofactor Coenzyme A. Inhibition of this pathway disrupts vital metabolic processes in the bacterium, leading to cell death. Other derivatives of the imidazo[1,2-a]pyridine class have also been shown to target the cytochrome bcc complex (QcrB) in the electron transport chain, disrupting ATP synthesis.
Isoniazid , on the other hand, is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of Isoniazid then covalently adducts with NAD(H) to form a complex that inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a unique and critical component of the mycobacterial cell wall. Inhibition of mycolic acid synthesis compromises the structural integrity of the cell wall, leading to bacterial cell lysis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the antitubercular compounds are typically determined using the Microplate Alamar Blue Assay (MABA) .
Principle: This colorimetric assay assesses the metabolic activity of M. tuberculosis. The indicator dye, Alamar Blue (resazurin), is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is defined as the lowest drug concentration that prevents this color change.
Protocol Outline:
-
Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated at 37°C until it reaches the mid-log phase.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv. Control wells containing no drug and no bacteria are also included.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated for 24-48 hours.
-
Reading Results: The wells are visually inspected for a color change from blue to pink. The MIC is recorded as the lowest concentration of the drug that remains blue.
Determination of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess the cytotoxic effects of compounds on mammalian cell lines.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Mammalian cells (e.g., RAW 264.7, HepG2, or VERO) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: The culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways targeted by each compound, the following diagrams were generated using the DOT language.
Caption: Mechanism of action of Isoniazid.
Caption: Potential mechanisms of action of Imidazo[1,2-a]pyridine derivatives.
Conclusion
The available data suggests that derivatives of this compound represent a promising class of antitubercular agents with a mechanism of action distinct from that of Isoniazid. The potent in vitro activity of the N'-(1-naphthoyl) derivative, coupled with its low cytotoxicity, highlights the potential of this scaffold for further development. The different molecular targets of these two classes of compounds could be advantageous in combating drug-resistant strains of M. tuberculosis and for use in combination therapies. Further research is warranted to determine the antitubercular activity and cytotoxicity of the parent this compound and to fully elucidate the structure-activity relationships within this chemical series.
References
- 1. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Unveiling the Anticancer Potential: A Comparative Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Analogue and Standard Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of a 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide analogue, specifically an imidazo[1,2-a]pyridine-2-carbohydrazide derivative, reveals promising anticancer activity when compared against established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel. This guide provides an in-depth comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.
The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2] This comparison focuses on a representative derivative from this class to benchmark its efficacy against the current standards of cancer therapy.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of a 2-methylimidazo[1,2-a]pyridine-2-carbohydrazide derivative (compound 7d from a cited study) was evaluated against a panel of human cancer cell lines and compared with the activity of standard anticancer drugs.[3] The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (7d) | MCF-7 | Breast Cancer | 22.6[3] |
| HT-29 | Colon Cancer | 13.4[3] | |
| K562 | Leukemia | >100[3] | |
| Doxorubicin | MCF-7 | Breast Cancer | ~1.1 - 8.3[4][5] |
| HT-29 | Colon Cancer | ~0.1 - 1[6] | |
| K562 | Leukemia | ~0.03 - 0.1 | |
| Cisplatin | MCF-7 | Breast Cancer | ~0.65 - 20[7][8] |
| HT-29 | Colon Cancer | ~5 - 20[9] | |
| K562 | Leukemia | ~1 - 5 | |
| Paclitaxel | MCF-7 | Breast Cancer | ~0.002 - 3.5[10][11] |
| HT-29 | Colon Cancer | ~0.004 - 0.1 | |
| K562 | Leukemia | ~0.002 - 0.01 |
Note: IC50 values for standard drugs are presented as a range compiled from multiple sources to reflect the inherent variability in experimental conditions. The data for the Imidazo[1,2-a]pyridine derivative is from a specific study for direct comparison.[3]
Experimental Protocols
The evaluation of cytotoxicity for the compared compounds was primarily conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells were then treated with various concentrations of the test compound (this compound analogue) or standard anticancer drugs for a specified period, typically 48 or 72 hours.[8][10]
-
MTT Addition: Following the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) was added to each well. The plates were then incubated for an additional 2-4 hours.[13]
-
Formazan Solubilization: The MTT-containing medium was removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), was added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. jrmds.in [jrmds.in]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. atcc.org [atcc.org]
Validation of the anticancer activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in multiple cell lines
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anticancer agents.[1][2][3][4][5] Researchers have synthesized and evaluated a multitude of derivatives, demonstrating significant cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines. These compounds often exert their activity through the modulation of key cellular signaling pathways involved in cell growth, proliferation, and survival.[2][6][7] This guide provides a comparative analysis of the anticancer activity of various imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent studies.
In Vitro Anticancer Activity
The cytotoxic potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the data reveals a wide range of potencies for different derivatives.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug |
| Thiophene-based Imidazo[1,2-a]pyridinyl-3-amines | |||
| Compound 5c | HepG-2 (Liver) | Not specified | Not specified |
| MCF-7 (Breast) | Not specified | Not specified | |
| HCT-116 (Colon) | Not specified | Not specified | |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives | |||
| Compound 13k | HCC827 (Non-small cell lung) | 0.09 - 0.43 | Not specified |
| A549 (Non-small cell lung) | 0.09 - 0.43 | Not specified | |
| SH-SY5Y (Neuroblastoma) | 0.09 - 0.43 | Not specified | |
| HEL (Erythroid and leukocyte leukemia) | 0.09 - 0.43 | Not specified | |
| MCF-7 (Breast) | 0.09 - 0.43 | Not specified | |
| Imidazo[1,2-a]pyridine Hybrids | |||
| Compound HB9 | A549 (Lung) | 50.56 | Cisplatin (53.25 µM) |
| Compound HB10 | HepG2 (Liver) | 51.52 | Cisplatin (54.81 µM) |
| Iodine-catalyzed Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 12b | Hep-2 (Laryngeal) | 11 | Doxorubicin |
| HepG2 (Liver) | 13 | Doxorubicin | |
| MCF-7 (Breast) | 11 | Doxorubicin | |
| A375 (Skin) | 11 | Doxorubicin | |
| Novel Imidazo[1,2-a]pyridine Compounds | |||
| IP-5 | HCC1937 (Breast) | 45 | Not specified |
| IP-6 | HCC1937 (Breast) | 47.7 | Not specified |
| IP-7 | HCC1937 (Breast) | 79.6 | Not specified |
Mechanism of Action: Targeting Key Signaling Pathways
Several studies have elucidated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting critical signaling pathways. A prominent mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism.[2][6][7] Additionally, some derivatives have been shown to influence the Raf/MEK/ERK and RAS/MAPK pathways.[8]
Experimental Protocols
The validation of the anticancer activity of these compounds relies on a series of well-established in vitro assays.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.
2. Cell Proliferation Assay (BrdU Assay)
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA, thus quantifying cell proliferation.
-
Cell Treatment: Similar to the MTT assay, cells are treated with the test compounds.
-
BrdU Labeling: Towards the end of the treatment period, BrdU is added to the cell culture medium.
-
Immunodetection: The cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Reaction: A substrate is added that is converted by the enzyme into a colored product.
-
Quantification: The amount of colored product, which is proportional to the amount of BrdU incorporated into the DNA, is measured by spectrophotometry.
3. Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and propidium iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Harvesting and Staining: After treatment, cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of each cell.
-
Data Interpretation: The results are typically displayed as a dot plot, allowing for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the design of potent anticancer agents. The derivatives discussed demonstrate significant activity against a range of cancer cell lines, often with IC50 values in the micromolar to nanomolar range. Their mechanism of action frequently involves the inhibition of key oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and development of these promising compounds for future cancer therapeutics.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide | 439111-38-3 | Benchchem [benchchem.com]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers: Unraveling Structure-Activity Relationships in Biological Systems
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of different imidazo[1,2-a]pyridine isomers, summarizing their biological activities across various domains including oncology, neurodegenerative diseases, and infectious diseases. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds.
Comparative Biological Activity Data
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize the in vitro activity of various isomers against different biological targets.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine isomers has been extensively evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1][2] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [2] |
| IP-7 | HCC1937 (Breast Cancer) | >50 | [2] |
| Compound 28e | MGC-803 (Gastric Cancer) | 0.038 | [3] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [2][4] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [2][4] | |
| MCF-7 (Breast Carcinoma) | 11 | [2][4] | |
| A375 (Human Skin Cancer) | 11 | [2][4] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [2] |
| MCF-7 (Breast Cancer) | 2.35 | [2][5] | |
| Compound 12 | A375 (Melanoma) | 0.14 | [6] |
| HeLa (Cervical Cancer) | 0.21 | [6] | |
| MBM-17 | Various Cancer Cells | (IC50 = 3.0 nM for Nek2 inhibition) | [7] |
| MBM-55 | Various Cancer Cells | (IC50 = 1.0 nM for Nek2 inhibition) | [7] |
Kinase Inhibitory Activity
Imidazo[1,2-a]pyridines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
| Compound/Isomer | Target Kinase | IC50 (µM) | Reference |
| Compound 4c | CLK1 | 0.7 | [8][9] |
| DYRK1A | 2.6 | [8][9] | |
| Compound 2a | PI3K p110α | 0.67 | [6] |
| Compound 2g | PI3K p110α | 0.0018 | [6] |
| Compound 12 | PI3K p110α | 0.0028 | [6] |
| Compound 5d | DPP-4 | 0.13 | [10] |
| MBM-17 | Nek2 | 0.003 | [7] |
| MBM-55 | Nek2 | 0.001 | [7] |
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against various bacterial and mycobacterial strains.
| Compound/Isomer | Microbial Strain | MIC (µM or µg/mL) | Reference |
| Various derivatives | M. tuberculosis H37Rv | MIC90 ≤0.006 µM | [11] |
| Compound 26 | M. tuberculosis H37Rv | 2.3 µg/mL | [5] |
| Compounds 9, 12, 16, 17, 18 | M. tuberculosis H37Rv | ≤0.006 µM | [12] |
| Compound 4e | E. coli CTXM, K. pneumoniae NDM | 0.5-0.7 mg/mL | [13][14] |
| Imidazo[1,2-a]pyrimidine chalcones | Various bacteria | Good to excellent activity |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by imidazo[1,2-a]pyridine isomers is crucial for understanding their mechanism of action. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine isomers.
Caption: A typical experimental workflow for determining the cytotoxicity of imidazo[1,2-a]pyridine isomers using the MTT assay.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of imidazo[1,2-a]pyridine isomers on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC1937, MGC-803, HeLa)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Imidazo[1,2-a]pyridine compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the imidazo[1,2-a]pyridine isomers. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of imidazo[1,2-a]pyridine isomers against specific protein kinases.
Materials:
-
Recombinant purified kinase (e.g., PI3K, Nek2, CLK1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reaction Setup: The kinase reaction is set up in a 384-well plate by adding the kinase, its specific substrate, and the imidazo[1,2-a]pyridine isomer at various concentrations in the assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a specific detection reagent according to the manufacturer's instructions.
-
Signal Measurement: The luminescence or fluorescence signal is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an imidazo[1,2-a]pyridine isomer that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., M. tuberculosis, E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton broth, Middlebrook 7H9 broth)
-
96-well microtiter plates
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Resazurin or other viability indicator (optional)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: The imidazo[1,2-a]pyridine compounds are serially diluted in the growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at the optimal growth temperature for the specific bacterium (e.g., 37°C) for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be done by visual inspection or by measuring the absorbance or fluorescence after adding a viability indicator.
-
Data Recording: The MIC value is recorded for each compound against each bacterial strain.
This guide provides a foundational comparison of imidazo[1,2-a]pyridine isomers, highlighting the significant impact of structural modifications on biological activity. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design of more potent and selective therapeutic agents based on this versatile scaffold.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oceanomics.eu [oceanomics.eu]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
While the imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in oncology with derivatives showing promise against various cancer cell lines, published research on the synergistic effects of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide with other therapeutic agents is currently limited. This guide provides a robust framework for investigating such potential synergies, outlining a hypothetical study design, relevant experimental protocols, and data interpretation methods based on the known biological activities of this compound class.
Derivatives of imidazo[1,2-a]pyridine have been shown to target several key signaling pathways implicated in cancer progression, including PI3K/Akt/mTOR, STAT3/NF-κB, and receptor tyrosine kinases like EGFR and VEGFR.[1][2][3][4] This broad activity suggests a strong rationale for exploring combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. One study has already demonstrated the anti-inflammatory and potential anti-cancer benefits of co-administering a novel imidazo[1,2-a]pyridine derivative with curcumin, which together modulate the STAT3/NF-κB pathway.[3]
This guide proposes a comparative investigation of this compound (referred to as IMP-X for this guide) in combination with a standard chemotherapeutic agent, Doxorubicin, and a targeted therapy, an EGFR inhibitor, in breast (MCF-7) and colon (HCT-116) cancer cell lines.
Comparative Analysis of Synergistic Efficacy (Hypothetical Data)
The following tables present illustrative data to demonstrate how the synergistic effects of IMP-X could be quantified and compared. The data is based on the Chou-Talalay method, where a Combination Index (CI) of less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[5][6][7] The Dose Reduction Index (DRI) indicates the extent to which the dose of one drug in a synergistic combination can be reduced to achieve the same effect as the drug used alone.
Table 1: Synergistic Effects of IMP-X and Doxorubicin on MCF-7 Breast Cancer Cells (72h Treatment)
| IMP-X (µM) | Doxorubicin (µM) | Effect (Fraction Affected, Fa) | Combination Index (CI) | DRI (IMP-X) | DRI (Doxorubicin) |
| 1.25 | 0.05 | 0.50 | 0.75 (Synergy) | 2.5 | 3.0 |
| 2.50 | 0.10 | 0.75 | 0.60 (Synergy) | 3.0 | 4.5 |
| 5.00 | 0.20 | 0.90 | 0.52 (Strong Synergy) | 4.5 | 6.0 |
Table 2: Synergistic Effects of IMP-X and EGFR Inhibitor on HCT-116 Colon Cancer Cells (72h Treatment)
| IMP-X (µM) | EGFR Inhibitor (µM) | Effect (Fraction Affected, Fa) | Combination Index (CI) | DRI (IMP-X) | DRI (EGFR Inhibitor) |
| 2.5 | 0.5 | 0.50 | 0.82 (Synergy) | 2.2 | 2.8 |
| 5.0 | 1.0 | 0.75 | 0.68 (Synergy) | 3.5 | 4.2 |
| 10.0 | 2.0 | 0.90 | 0.59 (Strong Synergy) | 5.0 | 6.5 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the standard protocols for the key experiments required to generate the data for this type of comparative guide.
Cell Viability and Proliferation (MTT Assay)
This assay determines the cytotoxic effects of the individual drugs and their combinations.
-
Cell Plating: Seed MCF-7 or HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8][9]
-
Drug Treatment: Treat cells with serial dilutions of IMP-X, Doxorubicin, or the EGFR inhibitor alone, and in combination at constant and non-constant ratios. Include untreated and solvent-treated wells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug alone and use the dose-response data for synergy analysis.
Synergy Quantification (Chou-Talalay Method)
This method provides a quantitative measure of drug interaction.
-
Data Input: Use the dose-response data from the MTT assay for single agents and combinations.
-
Software Analysis: Employ software like CompuSyn or similar programs to automatically calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the median-effect principle.[5][6][13]
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine the mechanism of cell death induced by the drug combination.
-
Cell Treatment: Treat cells with the IC50 concentrations of the individual drugs and a synergistic combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[14]
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[14]
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in key protein expression and activation.
-
Protein Extraction: Treat cells with the drug combination for 24-48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[19]
-
Immunoblotting: Block the membrane and incubate it overnight at 4°C with primary antibodies against proteins in relevant pathways (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB, cleaved PARP, Bcl-2, Bax).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent.[18]
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological relationships. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing drug synergy.
Caption: Plausible signaling pathways modulated by IMP-X.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scilit.com [scilit.com]
- 7. (Open Access) Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method (2010) | Ting-Chao Chou | 5101 Citations [scispace.com]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. origene.com [origene.com]
- 19. bosterbio.com [bosterbio.com]
Cross-Resistance Profile of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Derivatives in Drug-Resistant Mycobacterium tuberculosis
A Comparative Guide for Researchers
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) presents a formidable challenge to global tuberculosis control efforts. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action that can overcome existing resistance patterns. The imidazo[1,2-a]pyridine scaffold has been identified as a promising source of potent antitubercular compounds. This guide provides a comparative analysis of the cross-resistance profiles of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives and the closely related, more extensively studied 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against drug-resistant M. tuberculosis strains.
Executive Summary
While specific cross-resistance data for 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides against a wide panel of drug-resistant M. tuberculosis strains is limited in the current literature, a key derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, has been identified as an inhibitor of M. tuberculosis pantothenate synthetase (PS). In contrast, extensive research on the related imidazo[1,2-a]pyridine-3-carboxamides reveals their potent activity against MDR and XDR strains, with a distinct mechanism of action targeting the cytochrome bcc complex (QcrB). This guide synthesizes the available data to offer a comparative perspective on these two important classes of imidazo[1,2-a]pyridine derivatives.
Data Presentation: Comparative Efficacy
The following tables summarize the available minimum inhibitory concentration (MIC) data for the lead this compound derivative and a selection of imidazo[1,2-a]pyridine-3-carboxamides against various M. tuberculosis strains.
Table 1: Activity of this compound Derivative
| Compound | Target | M. tuberculosis Strain | MIC (μM) |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | Pantothenate Synthetase | Not Specified | 4.53 |
Data sourced from a study identifying the compound as a potent inhibitor of M. tuberculosis pantothenate synthetase.
Table 2: Comparative Activity of Imidazo[1,2-a]pyridine-3-carboxamides Against Drug-Sensitive and Drug-Resistant M. tuberculosis Strains
| Compound/Drug | H37Rv (Drug-Sensitive) MIC (μM) | MDR Strain 1 MIC (μM) | MDR Strain 2 MIC (μM) | XDR Strain 1 MIC (μM) | XDR Strain 2 MIC (μM) |
| Carboxamide Derivative 1 | ≤1 | ≤1 | ≤1 | ≤1 | ≤1 |
| Carboxamide Derivative 2 | ≤1 | ≤1 | ≤1 | ≤1 | ≤1 |
| Carboxamide Derivative 3 | ≤1 | ≤1 | ≤1 | ≤1 | ≤1 |
| Isoniazid | 0.03-0.06 | >1 | >1 | >1 | >1 |
| Rifampicin | 0.06-0.125 | >2 | >2 | >2 | >2 |
| Ofloxacin | 0.25-0.5 | 0.25-0.5 | >2 | >2 | >2 |
| Kanamycin | 1.25-2.5 | 1.25-2.5 | >5 | >5 | >5 |
This table represents a summary of findings from studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, demonstrating their consistent potency across drug-resistant strains.[1][2][3]
Mechanism of Action and Resistance
A key differentiator between the carbohydrazide and carboxamide derivatives lies in their molecular targets within M. tuberculosis.
This compound:
This class of compounds, exemplified by N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, inhibits pantothenate synthetase.[1][4][5] This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), a precursor for coenzyme A. As this pathway is absent in mammals, it represents an attractive target for selective antimycobacterial agents.
Caption: Inhibition of Pantothenate Synthetase.
Imidazo[1,2-a]pyridine-3-carboxamides:
In contrast, studies on imidazo[1,2-a]pyridine-3-carboxamides have identified a different target: QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain.[2][6][7][8] Spontaneous resistant mutants to these compounds harbor mutations in the qcrB gene, specifically a T313A substitution.[2][6][7][8] Importantly, cross-resistance was observed among different analogues of this carboxamide series, confirming a common target.[2][6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
1. Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
-
Method: Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA).
-
Strains: M. tuberculosis H37Rv (ATCC 27294) as the drug-sensitive control, and various clinically isolated MDR and XDR strains.
-
Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in 7H9 broth (supplemented with OADC and glycerol) in a 96-well microtiter plate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
Plates are incubated at 37°C for 5-7 days.
-
A solution of Alamar Blue or resazurin is added to each well, and the plates are re-incubated for 16-24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
2. Generation and Analysis of Spontaneous Resistant Mutants
This protocol is based on studies of imidazo[1,2-a]pyridine-3-carboxamides.
-
Objective: To identify the molecular target of the compounds by selecting for and sequencing resistant mutants.
-
Procedure:
-
A large inoculum of M. bovis BCG or M. tuberculosis (approx. 10⁸ to 10⁹ CFU) is plated onto 7H11 agar plates containing the test compound at a concentration of 5x to 10x the MIC.
-
Plates are incubated at 37°C for 3-4 weeks.
-
Colonies that appear on the plates are considered spontaneous resistant mutants.
-
These colonies are isolated, and their resistance to the compound is confirmed by re-determining the MIC.
-
Genomic DNA is extracted from the resistant mutants and the wild-type parent strain.
-
Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) or other mutations present in the resistant mutants but absent in the wild-type strain.
-
References
- 1. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 5. Frontiers | Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach [frontiersin.org]
- 6. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel class of antimicrobial drugs selectively targets a Mycobacterium tuberculosis PE-PGRS protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
Comparative Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide's Mechanism of Action with Known Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the potential mechanisms of action of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives with established inhibitors, targeting researchers, scientists, and drug development professionals. The analysis is based on available experimental data for the imidazo[1,2-a]pyridine scaffold and its analogues.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide array of biological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, antitubercular, anti-inflammatory, and neuroprotective agents. This guide focuses on elucidating the mechanisms of action of this compound and its analogues by comparing their inhibitory activities with those of known modulators of key biological pathways.
Potential Mechanisms of Action and Comparative Inhibitor Analysis
Based on current research, the imidazo[1,2-a]pyridine scaffold has been primarily associated with the inhibition of Mycobacterium tuberculosis pantothenate synthetase (MTB PS) and the PI3K/mTOR signaling pathway. While the carbohydrazide moiety suggests a potential for monoamine oxidase (MAO) inhibition, and the broader imidazopyridine class has been linked to phosphodiesterase (PDE) modulation, direct experimental evidence for these latter activities in the context of this compound is not yet established.
Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS)
A significant finding has identified a close analogue, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, as a potent inhibitor of MTB PS.[2] This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), an essential precursor for coenzyme A, making it a validated target for antitubercular drug discovery.[2][3]
Comparative Inhibitory Data against MTB PS:
| Compound | Target | IC50 (µM) | Reference |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | MTB PS | 1.90 | [2] |
| Pyrazolo[4,3-c]-piperidine carboxamide coupled triazole derivative | MTB PS | 1.01 | [2] |
| 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative | MTB PS | 0.53 | [2] |
| Compound 26 (a pyrazolo[4,3-c]pyridine derivative) | MTB PS | 5.87 | [2] |
| Compound 1a (from HTS) | Mtb CoaB | 9.9 | [4] |
| Compound 1f | Mtb CoaBC | 24.3 | [5] |
Signaling Pathway Diagram:
Caption: Inhibition of Pantothenate Biosynthesis Pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have highlighted the potential of the imidazo[1,2-a]pyridine scaffold to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8] This pathway plays a critical role in cell proliferation, survival, and growth.
Comparative Inhibitory Data against PI3K/mTOR:
| Compound | Target(s) | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine derivative with 1,2,4-oxadiazole group | PI3Kα | 2 | [6] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3KCA | 2.8 | [6] |
| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | PI3K/mTOR | 0.20/21 | [7][8] |
| Gedatolisib (PF-05212384) | PI3K/mTOR | 0.4/1.6 | Known Inhibitor |
| Dactolisib (BEZ235) | PI3K/mTOR | 4/1 | Known Inhibitor |
Signaling Pathway Diagram:
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 4. Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
In vivo validation of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide efficacy in animal models
Anticonvulsant Activity
Several imidazo[1,2-a]pyridine derivatives have demonstrated promising anticonvulsant effects in preclinical animal models. These compounds are often evaluated for their ability to protect against chemically or electrically induced seizures.
Comparative Efficacy of Anticonvulsant Imidazo[1,2-a]pyridine Derivatives
| Compound | Animal Model | Seizure Induction Method | Route of Administration | Effective Dose | Key Findings |
| Compound 4f (4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-9-carboxylic acid derivative) | Mice | Not Specified | Parenteral | Not Specified | Exhibited nanomolar binding affinity to the AMPA receptor and demonstrated a long duration of anticonvulsant activity.[1] |
| Compound 6e & 6f (2-aryl-3-(substituted oxazolone)-imidazo[1,2-a]pyridines) | Mice | Maximal Electroshock Seizure (MES) & Subcutaneous Pentylenetetrazole (scPTZ) | Not Specified | Not Specified | Showed activity comparable to the standard drug diazepam and raised the seizure threshold in the scPTZ model.[2] |
| Alpidem | Mice | Isoniazid-induced convulsions, Pentylenetetrazole-induced convulsions | Oral | 100 mg/kg (repeated) | Did not induce tolerance to its anticonvulsant effects after repeated administration, unlike diazepam.[3] |
| Zolpidem | Mice | Pentylenetetrazole-induced tonic convulsions | Not Specified | Not Specified | Anticonvulsant activity is mediated by α1-GABAA receptors.[4][5] |
Experimental Protocols: Anticonvulsant Screening
Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce seizures. The ability of a compound to prevent the tonic hindlimb extension phase is considered a measure of anticonvulsant activity.[2]
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. A subcutaneous injection of pentylenetetrazole (a GABA antagonist) is administered to induce seizures. The latency to and the incidence of seizures are recorded to evaluate the efficacy of the test compound.[2]
Anxiolytic Activity
The anxiolytic potential of imidazo[1,2-a]pyridine derivatives has been a significant area of research, with marketed drugs like Zolpidem and Alpidem belonging to this class. Their mechanism of action often involves modulation of the GABA-A receptor.
Comparative Efficacy of Anxiolytic Imidazo[1,2-a]pyridine Derivatives
| Compound | Animal Model | Behavioral Test | Route of Administration | Effective Dose | Key Findings |
| Alpidem | Mice, Rats | Marble-burying behavior, Punished drinking test | Not Specified | Not Specified | Showed anxiolytic activity with a profile different from benzodiazepines; inactive in shock-induced fighting and shock-suppressed exploration.[6] |
| Zolpidem | Rats | Not Specified | Oral | 10 mg/kg (daily) | Chronic administration increased anxiety-related behavior.[7] |
| 2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives | Mice | Not Specified | Not Specified | Not Specified | Several compounds showed good affinity for the benzodiazepine receptor. |
Experimental Protocols: Anxiolytic Screening
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Marble-Burying Test: In this model, mice are placed in a cage with a layer of bedding and a number of marbles. The natural tendency of mice to bury novel objects is suppressed by anxiolytic drugs, leading to a decrease in the number of marbles buried.[6]
Antitubercular Activity
More recently, imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds showing potent activity against drug-resistant strains of Mycobacterium tuberculosis.
Comparative Efficacy of Antitubercular Imidazo[1,2-a]pyridine Derivatives
| Compound | Animal Model | Infection Model | Route of Administration | Dosing Regimen | Key Findings |
| ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) | Mice | M. tuberculosis infection | Oral | 30 mg/kg, once daily for 4 weeks | Significantly decreased bacterial burden in lungs and spleens, comparable to isoniazid and rifampicin.[8] |
| Compound 18 (imidazo[1,2-a]pyridine-3-carboxamide derivative) | Mice | To be evaluated | Oral (for PK) | 10 mg/kg | Showed a very low MIC (<5 nM) and favorable pharmacokinetics, warranting in vivo efficacy studies.[9] |
| Telacebec (Q203) | Clinical Trials | M. tuberculosis infection | Not Applicable | Not Applicable | A clinical candidate active against MDR- and XDR-TB.[10] |
Experimental Protocols: Antitubercular Efficacy Testing
In Vivo Mouse Model of Tuberculosis: Mice are infected with an aerosol of M. tuberculosis. After a period to allow the infection to establish, treatment with the test compound is initiated. The efficacy is determined by measuring the bacterial load (colony-forming units) in the lungs and spleen at the end of the treatment period and comparing it to untreated control groups.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Mechanism of action for anxiolytic imidazo[1,2-a]pyridines.
Caption: Workflow for preclinical anticonvulsant drug screening.
Caption: Workflow for evaluating antitubercular efficacy in a mouse model.
References
- 1. Synthesis and potent anticonvulsant activities of 4-oxo-imidazo[1,2-a]inden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repeated treatment with alpidem, a new anxiolytic, does not induce tolerance or physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the hypnotic zolpidem in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zolpidem-induced changes in activity, metabolism, and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Against Existing First-Line Anti-Tuberculosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of the novel anti-tuberculosis candidate, 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, against the established first-line therapies: isoniazid, rifampicin, pyrazinamide, and ethambutol. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer an objective assessment for drug development professionals.
Executive Summary
The emergence of multidrug-resistant tuberculosis necessitates the development of new, safer, and more effective treatments. This compound belongs to the promising class of imidazo[1,2-a]pyridine derivatives, which have demonstrated potent anti-mycobacterial activity.[1][2] A critical aspect of advancing any new drug candidate is a thorough evaluation of its safety profile in comparison to current standards of care. First-line anti-tuberculosis drugs are known for a range of toxicities, most notably hepatotoxicity, creating a clear need for safer alternatives.
This guide consolidates preclinical safety data, highlighting the potentially favorable safety profile of the imidazo[1,2-a]pyridine scaffold. While direct quantitative toxicity data for this compound is limited, studies on closely related analogs suggest low cytotoxicity.[3] In contrast, established therapies exhibit significant in vitro cytotoxicity and in vivo toxicity, particularly concerning liver damage.
In Vitro Cytotoxicity Comparison
The following table summarizes the available in vitro cytotoxicity data for this compound derivatives and the first-line anti-tuberculosis drugs against various cell lines. A higher IC50 or CC50 value indicates lower cytotoxicity.
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation(s) |
| Investigational Compound Analogs | |||||
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | RAW 264.7 | Cytotoxicity Assay | Cell Viability | No cytotoxicity at 50 µM | [3] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | VERO | Cytotoxicity Assay | IC50 | >128 µM | [1] |
| Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (7d) | Vero | MTT Assay | IC50 | >100 µM | [4] |
| First-Line Anti-Tuberculosis Drugs | |||||
| Isoniazid | HepG2 | MTT Assay | IC50 | ~70 mM (70,000 µM) | [5] |
| Isoniazid | HepG2 | MTT Assay | Cell Viability | No significant effect up to 200 µM | [5] |
| Rifampicin | HepG2 | MTT Assay | IC50 | ~0.5 mM (500 µM) | [5] |
| Pyrazinamide | HepG2 | MTT Assay | IC50 | ~84 mM (84,000 µM) | [5] |
In Vivo Acute Toxicity Comparison
The following table presents available acute oral toxicity data (LD50) for the first-line anti-tuberculosis drugs in rodents. No direct LD50 data for this compound is currently available in the public domain. However, exploratory in vivo studies on other 2,3-substituted imidazo[1,2-a]pyridines have shown no signs of hepatic or renal toxicity after 14 days of oral administration.[6][7]
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Isoniazid | Mouse | Oral | 133 | |
| Rifampicin | Mouse | Oral | 885 | |
| Pyrazinamide | Mouse | Oral | 3582 | |
| Ethambutol | Mouse | Oral | 4300 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Cell Culture:
-
Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The test compound (this compound or comparator drug) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with the solvent) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for another 3-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.
Animal Model:
-
Typically, female rats or mice are used.
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A single animal is dosed.
-
If the animal survives, the next higher dose level is used for another animal. If the animal dies, the next lower dose level is used.
-
This process is continued until a dose that causes mortality or clear signs of toxicity is identified, or the highest dose is reached without mortality.
-
The LD50 is estimated based on the dose levels at which mortality occurs.
-
Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly, and a gross necropsy is performed at the end of the study.
Signaling Pathways and Experimental Workflows
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide: A Comparative Guide to Genetic and Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and chemical probe-based methodologies for the target validation of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide. We present supporting experimental data for a primary putative target and outline a strategy for identifying and validating potential secondary targets, complete with detailed experimental protocols.
Introduction
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Effective drug development hinges on the accurate identification and validation of the molecular target(s) responsible for a compound's therapeutic action. Target validation confirms the engagement of a molecule with its intended target and elucidates the biological consequences of this interaction. This guide explores both chemical and genetic approaches to validate the target(s) of this compound.
Primary Putative Target: Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS)
A study identified a close analog, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, as a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (MTB PS), an essential enzyme for the bacterium's survival.[3][4] This finding establishes MTB PS as a primary putative target for the this compound scaffold.
Existing Experimental Data
| Compound | Target | Assay | Result | Citation |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) | MTB PS | Enzymatic Inhibition | IC₅₀ = 1.90 ± 0.12 μM | [3] |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) | MTB PS | Differential Scanning Fluorimetry | Confirmed Binding Affinity | [3] |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) | M. tuberculosis | Whole-cell Activity | MIC = 4.53 μM | [3] |
Potential Secondary Targets: Kinome-wide Profiling
The imidazo[1,2-a]pyridine scaffold is a common motif in many kinase inhibitors.[5][6] Therefore, it is crucial to assess the selectivity of this compound and identify any potential off-target kinase interactions that could contribute to its biological activity or lead to toxicity.
Target Validation Workflow
A robust target validation strategy employs orthogonal methods to build a strong case for a specific target. This involves confirming direct physical binding and demonstrating that modulation of the target protein phenocopies the effect of the compound.
Experimental Protocols
Chemical Probe Methodologies
1. Differential Scanning Fluorimetry (DSF) for Direct Target Engagement
DSF, or Thermal Shift Assay, measures the change in a protein's thermal stability upon ligand binding.[7][8] An increase in the melting temperature (Tm) indicates direct binding of the compound to the target protein.
Protocol:
-
Protein Preparation: Purify recombinant MTB PS.
-
Reaction Setup: In a 96-well PCR plate, mix the purified MTB PS with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound. Include a DMSO control.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate melting curves. The midpoint of the transition (Tm) is calculated. A significant shift in Tm in the presence of the compound confirms binding.[9]
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA assesses target engagement in a more physiologically relevant context by measuring the thermal stabilization of a target protein within intact cells.[10][11]
Protocol:
-
Cell Culture and Treatment: Culture Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) or a relevant mammalian cell line expressing the target. Treat the cells with varying concentrations of this compound or DMSO as a control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MTB PS (or other target protein) in the supernatant using Western blotting or mass spectrometry.[12]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve indicates that the compound has entered the cells and engaged with the target.
3. Kinase Selectivity Profiling
To evaluate off-target effects, a kinome-wide selectivity screen should be performed. Several commercial services offer comprehensive kinase profiling panels.[13][14][15][16][17]
Protocol:
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Screening: The compound will be screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The service will provide data on the percent inhibition for each kinase.
-
Follow-up: For any significant hits, determine the IC₅₀ values to quantify the potency of inhibition.
Genetic Probe Methodology
CRISPR-Cas9 Mediated Gene Knockout for Target Validation
Genetic methods provide the most definitive evidence for target validation. By knocking out the gene encoding the putative target, one can determine if the cellular phenotype upon compound treatment is recapitulated.[18]
Protocol:
-
gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting the panC gene (encoding MTB PS) into a suitable CRISPR-Cas9 expression vector.[19]
-
Generation of Knockout Strain: Introduce the CRISPR-Cas9 system into M. smegmatis or another suitable host to generate a panC knockout strain.
-
Validation of Knockout: Confirm the knockout at the genomic level by PCR and sequencing, and at the protein level by Western blot.[20]
-
Phenotypic Analysis: Compare the phenotype of the knockout strain with that of the wild-type strain treated with this compound. If the compound's effect is on-target, the knockout strain should be resistant to the compound, or the knockout should phenocopy the compound's effect on cellular processes.
Comparison of Methodologies
| Methodology | Type | Information Provided | Advantages | Disadvantages |
| Differential Scanning Fluorimetry (DSF) | Chemical | Direct binding to a purified protein. | Rapid, high-throughput, quantitative (Kd estimation). | Requires purified protein, in vitro so may not reflect cellular environment. |
| Cellular Thermal Shift Assay (CETSA) | Chemical | Target engagement in intact cells. | Physiologically relevant, confirms cell permeability and target engagement. | Lower throughput than DSF, requires specific antibodies or mass spectrometry. |
| Kinase Selectivity Profiling | Chemical | Off-target kinase interactions. | Comprehensive, identifies potential for polypharmacology or toxicity. | Can be costly, results are for isolated enzymes. |
| CRISPR-Cas9 Gene Knockout | Genetic | Causal link between target and phenotype. | Definitive validation, provides strong evidence for mechanism of action. | Technically challenging, time-consuming, potential for off-target gene editing. |
Conclusion
A multi-faceted approach combining both chemical and genetic probes is essential for the robust target validation of this compound. The existing evidence strongly suggests that MTB PS is a primary target, and this can be further confirmed using DSF and CETSA. A comprehensive kinome scan is crucial to assess the compound's selectivity and identify any potential off-target kinase activities. Finally, CRISPR-Cas9 mediated gene knockout of panC will provide the ultimate genetic validation of MTB PS as a key target responsible for the compound's antimycobacterial effects. This systematic approach will de-risk further development and provide a solid foundation for understanding the compound's mechanism of action.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07398A [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. annualreviews.org [annualreviews.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Kinase Selectivity Profiling Services [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. assayquant.com [assayquant.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 18. researchgate.net [researchgate.net]
- 19. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.origene.com [cdn.origene.com]
Comparative study of the ADME properties of different carbohydrazide derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of two series of novel imidazopyridine carbohydrazide derivatives. The objective is to offer a clear, data-driven comparison to aid in the selection of promising candidates for further development. The data presented herein is a compilation of experimental results and in-silico predictions from published research.
Overview of Carbohydrazide Derivatives
Carbohydrazide and its derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their therapeutic potential is often influenced by their pharmacokinetic profile. Understanding the ADME properties of these derivatives is therefore crucial for optimizing their design and development into effective drugs. This guide focuses on two series of recently synthesized imidazo[1,2-a]pyridine-2-carbohydrazide derivatives: aryl hydrazones (Series 7) and their corresponding 1,2,3-triazole analogues (Series 11).[2]
Comparative Analysis of In Vitro Cytotoxicity
The primary experimental data available for a direct comparison of these carbohydrazide derivatives is their in vitro cytotoxicity against various human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Structure | MCF-7 (Breast Cancer) IC50 (µM)[2] | HT-29 (Colon Cancer) IC50 (µM)[2] | K562 (Leukemia) IC50 (µM)[2] | Vero (Non-cancer) IC50 (µM)[2] |
| Series 7 | |||||
| 7a | R = H | > 100 | > 100 | > 100 | ND |
| 7b | R = 4-CH3 | > 100 | > 100 | > 100 | ND |
| 7c | R = 4-OCH3 | 40.3 | 61.2 | > 100 | > 100 |
| 7d | R = 4-Br | 22.6 | 13.4 | > 100 | > 100 |
| 7e | R = 4-NO2 | > 100 | > 100 | > 100 | ND |
| Series 11 | |||||
| 11a | R = H | 88.2 | > 100 | > 100 | > 100 |
| 11b | R = 4-CH3 | > 100 | > 100 | > 100 | ND |
| 11c | R = 4-OCH3 | > 100 | > 100 | > 100 | ND |
| 11d | R = 4-Br | > 100 | 83.9 | > 100 | > 100 |
| 11e | R = 4-NO2 | > 100 | > 100 | > 100 | ND |
| Controls | |||||
| Cisplatin | 8.5 | 10.2 | 3.1 | 12.5 | |
| Doxorubicin | 0.9 | 1.2 | 0.4 | 1.5 |
ND: Not Determined
Key Findings:
-
Compound 7d , a member of the aryl hydrazone series with a 4-bromo substitution, demonstrated the highest cytotoxic potential against both MCF-7 and HT-29 cancer cell lines, with IC50 values of 22.6 µM and 13.4 µM, respectively.[2]
-
Importantly, compound 7d was not toxic to non-cancerous Vero cells at concentrations up to 100 µM, suggesting a degree of selectivity for cancer cells.[2]
-
The introduction of a 1,2,3-triazole linker in Series 11 generally resulted in a decrease in cytotoxic activity compared to the corresponding aryl hydrazones in Series 7.[2] For instance, the brominated analogue 11d was significantly less potent than 7d .[2]
-
Substituents on the phenyl ring played a critical role in the cytotoxicity of the aryl hydrazone series, with the electron-withdrawing bromo group in 7d and the electron-donating methoxy group in 7c conferring the most activity.[2]
In-Silico ADME Predictions
While comprehensive experimental ADME data for this series is not available in the literature, in-silico predictions can provide valuable initial insights into their drug-like properties. The following table summarizes key ADME parameters predicted using computational models for selected derivatives.
| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (log Papp) | Predicted P-glycoprotein Substrate | Predicted CYP Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4) |
| 7d | High | Moderate | Likely | Potential Inhibitor of CYP1A2, CYP2C9, CYP3A4 |
| 11d | High | Moderate | Less Likely | Potential Inhibitor of CYP1A2, CYP2C9, CYP3A4 |
Note: This data is based on computational predictions and should be interpreted with caution. Experimental validation is required.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human colon carcinoma (HT-29), human chronic myelogenous leukemia (K562), and monkey kidney epithelial (Vero) cell lines were used.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The carbohydrazide derivatives were dissolved in DMSO and added to the wells at various concentrations. The cells were then incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizations
General Experimental Workflow for In Vitro ADME Screening
Caption: A generalized workflow for in vitro ADME screening of new chemical entities.
Putative Metabolic Pathway of Carbohydrazide Derivatives
Caption: A putative metabolic pathway for carbohydrazide derivatives.
Conclusion
The comparative analysis of the imidazopyridine carbohydrazide derivatives highlights the significant impact of structural modifications on their cytotoxic activity. The aryl hydrazone series, particularly the 4-bromo derivative 7d , emerges as a promising candidate for further investigation due to its potent and selective anticancer activity in vitro.[2] While comprehensive experimental ADME data is currently lacking, the initial in-silico predictions suggest that these compounds may possess favorable drug-like properties. Future studies should focus on obtaining experimental data for permeability, metabolic stability, and plasma protein binding to build a more complete ADME profile and validate the in-silico findings. This will be essential for guiding the further optimization of this promising class of compounds.
References
On-Target Activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its analogs, confirming their on-target activity against Mycobacterium tuberculosis pantothenate synthetase (MTB PS). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of Inhibitory Activity
The on-target activity of this compound derivatives is primarily attributed to their inhibition of MTB PS, an essential enzyme for the survival of Mycobacterium tuberculosis. The data presented below summarizes the inhibitory potency of these compounds and compares them with other known MTB PS inhibitors.
Table 1: In-vitro Activity of this compound Derivatives against MTB PS and M. tuberculosis
| Compound | Target | IC50 (µM) vs. MTB PS | MIC (µM) vs. M. tuberculosis H37Rv | Cytotoxicity (IC50 in µM) vs. RAW 264.7 cells | Selectivity Index (SI) |
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) | MTB PS | 1.90 ± 0.12[1] | 4.53[1] | > 50[1] | > 11.0 |
| Derivative 29 (an imidazo[1,2-a]pyridine-3-carbohydrazide) | MTB PS | Not Reported | 4.53 (MIC90) | Not cytotoxic | Not Applicable |
Table 2: Comparative Activity of Other Imidazo[1,2-a]pyridine Analogs Against M. tuberculosis
| Compound Class | Target | MIC Range (µM) vs. M. tuberculosis | Cytotoxicity (IC50 in µM) vs. VERO cells |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Novel Target | 0.07 - 2.2 | > 128 |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.069 - 0.174 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS) Inhibition Assay
This coupled-enzyme spectrophotometric assay measures the inhibition of MTB PS by monitoring the decrease in NADH absorbance at 340 nm. The production of AMP, a product of the pantothenate synthetase reaction, is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase.
Materials:
-
Purified recombinant MTB PS
-
D-pantoate
-
β-alanine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
HEPES buffer (pH 7.5)
-
MgCl2
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, D-pantoate, β-alanine, ATP, PEP, myokinase, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the purified MTB PS enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for a specified period.
-
The rate of NADH oxidation is proportional to the MTB PS activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In-vitro Antimycobacterial Activity (MIC Determination) using Microplate Alamar Blue Assay (MABA)
This colorimetric assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis. The assay utilizes the redox indicator Alamar Blue, which changes from blue (non-fluorescent) to pink (fluorescent) in the presence of metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compounds in the wells of a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well.
-
Incubate for an additional 24 hours.
-
Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay using MTT on RAW 264.7 Cells
This assay assesses the cytotoxic effect of a compound on a mammalian cell line (RAW 264.7 murine macrophages) by measuring the metabolic activity of the cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
RAW 264.7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (fetal bovine serum) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader (absorbance at ~570 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well microplate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization solution.
-
Measure the absorbance of the purple solution at approximately 570 nm using a plate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows.
Caption: Inhibition of the Pantothenate Biosynthesis Pathway in M. tuberculosis.
Caption: Workflow for Evaluating On-Target Activity and Selectivity.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (CAS No. 144835-67-6), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Information
Hazard Identification and Precautionary Measures:
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed.[1][2] | P264: Wash hands thoroughly after handling. |
| H315 | Causes skin irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H319 | Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335 | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
This data is based on available information for this compound and similar compounds.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation. |
| Body Protection | A lab coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Minimizes the risk of inhaling dust that may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.[3][4]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] All constituents of a mixture must be listed.[3]
-
Waste Collection: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid generating dust.
-
Container Sealing: Securely close the container lid after waste has been added.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4] Ensure it is stored separately from incompatible materials.[4]
-
Disposal Request: Follow your institution's specific procedures for arranging a chemical waste pickup with the Environmental Health and Safety (EHS) office.[3][4]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2] Avoid creating dust.[2]
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials should be disposed of as hazardous waste following the protocol outlined above.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A generalized workflow for the proper disposal of laboratory chemical waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations.
References
Essential Safety and Logistical Information for Handling 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide, including operational and disposal plans.
Hazard and Personal Protective Equipment Summary
This compound is classified as harmful if swallowed, causes skin and eye irritation, and may be harmful if inhaled.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is critical to mitigate exposure risks.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment |
| Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile rubber), a lab coat, and appropriate protective clothing to prevent skin exposure.[3] |
| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield.[3] |
| Inhalation Toxicity | H332: Harmful if inhaled | Use in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). If dust is generated, a respirator may be necessary.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with solid this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required for any procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3]
-
Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use and change them frequently.
3. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a fume hood to minimize inhalation exposure.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
If possible, use a containment system such as a glove bag or a balance enclosure.
4. Reaction Setup:
-
When setting up reactions, ensure all glassware is properly secured.
-
If heating the compound, use a controlled heating source such as a heating mantle or oil bath.
-
Maintain good housekeeping within the fume hood to prevent clutter and potential hazards.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.
2. Storage:
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
3. Disposal:
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.
Hazard Mitigation Workflow
The following diagram illustrates the logical relationship between identifying hazards, implementing control measures (including PPE), and following safe handling and emergency procedures.
Caption: Logical relationship of hazards, controls, and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

